5-Chloro-4-methoxy-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLCLMUXVDGVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435635 | |
| Record name | 5-Chloro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160088-54-0 | |
| Record name | 5-Chloro-4-methoxy-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160088-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: A Proposed Synthetic Pathway for 5-Chloro-4-methoxy-2-nitroaniline from 3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed multi-step synthetic route for 5-Chloro-4-methoxy-2-nitroaniline, a substituted aniline of interest in pharmaceutical and chemical research. The synthesis commences with the readily available starting material, 3-chloroaniline. The proposed pathway involves a five-step reaction sequence: acetylation, nitration, iodination, nucleophilic aromatic substitution (methoxylation), and hydrolysis. While a direct, established synthesis from 3-chloroaniline is not prominently documented, this guide constructs a chemically plausible route based on well-understood organic transformations. Each step is detailed with a comprehensive experimental protocol, and all quantitative data is summarized for clarity.
Introduction and Synthetic Strategy
The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, possesses a specific substitution pattern that requires a carefully planned regioselective synthesis. The challenge in synthesizing this molecule from 3-chloroaniline lies in the precise introduction of the nitro and methoxy groups at the C2 and C4 positions, respectively, while accounting for the final C5 position of the original chloro substituent.
Direct methoxylation and nitration of 3-chloroaniline is complicated by the directing effects of the amino and chloro groups. Therefore, a multi-step strategy is necessary. The proposed synthetic pathway, illustrated below, is designed to control the regioselectivity at each stage. The key steps include:
-
Protection of the amine: The amino group of 3-chloroaniline is first protected as an acetamide to modulate its reactivity and directing effects.
-
Regioselective Nitration: A nitro group is introduced. The desired isomer for this pathway is N-(5-chloro-2-nitrophenyl)acetamide.
-
Introduction of a Leaving Group: An iodine atom is installed at the C4 position, activated by the adjacent nitro group, to facilitate the subsequent substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The iodo group is displaced by a methoxy group.
-
Deprotection: The acetyl group is removed via hydrolysis to yield the final product.
Overall Synthetic Workflow
The proposed five-step synthesis is depicted in the workflow diagram below.
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-4-methoxy-2-nitroaniline. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from the analysis of its functional groups and structural analogs. Detailed, generalized experimental protocols for acquiring such data are also presented to aid in further research and analysis.
Molecular Structure
The chemical structure of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Molecular Structure of this compound
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | Ar-H |
| ~ 6.5 | s | 1H | Ar-H |
| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |
| ~ 3.9 | s | 3H | -OCH₃ |
Predictions are based on typical chemical shifts for protons in similar chemical environments.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-O |
| ~ 145 | C-NO₂ |
| ~ 135 | C-NH₂ |
| ~ 125 | C-Cl |
| ~ 120 | Ar-CH |
| ~ 110 | Ar-CH |
| ~ 56 | -OCH₃ |
These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1550 - 1475 | N-O asymmetric stretch | Nitro (-NO₂) |
| 1360 - 1290 | N-O symmetric stretch | Nitro (-NO₂) |
| 1275 - 1200 | C-O stretch | Aryl ether |
| 800 - 600 | C-Cl stretch | Chloro |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment | Notes |
| 202 | [M]⁺ | Corresponding to the ³⁵Cl isotope. |
| 204 | [M+2]⁺ | Corresponding to the ³⁷Cl isotope. |
The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of chlorine isotopes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[1] The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder of the spectrometer, and the IR spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Caption: Workflow for IR spectroscopy (Thin Film Method).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a solid sample, it can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Common techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for mass spectrometry.
References
Chemical and physical properties of 5-Chloro-4-methoxy-2-nitroaniline
A Note on Nomenclature: Initial inquiries for "5-Chloro-4-methoxy-2-nitroaniline" consistently yielded data for "5-Chloro-2-methoxy-4-nitroaniline." This suggests a common transposition of the substituent positions. This guide will focus on the accurately documented compound, 5-Chloro-2-methoxy-4-nitroaniline .
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 5-Chloro-2-methoxy-4-nitroaniline, a valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine. Its structure incorporates a chlorine atom, a methoxy group, and a nitro group, which impart specific reactivity and physical characteristics. These functional groups make it a versatile building block in organic synthesis.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline[1] |
| CAS Number | 6259-08-1 |
| Molecular Formula | C₇H₇ClN₂O₃[1] |
| SMILES | COC1=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3[1] |
| InChIKey | POKAEVPBUOLQIY-UHFFFAOYSA-N[1] |
Physical and Chemical Data
| Property | Value |
| Molecular Weight | 202.59 g/mol [1] |
| Melting Point | 131 °C |
| Boiling Point | 400.1 °C at 760 mmHg |
| Density | 1.452 g/cm³ |
| XLogP3 | 1.7[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 4[1] |
Experimental Protocols
Synthesis of 5-Chloro-2-methoxy-4-nitroaniline (Hypothetical Protocol)
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be conceptualized as a multi-step process starting from a readily available precursor. A potential synthetic route is outlined below, based on analogous transformations of substituted anilines and nitrobenzenes.
Caption: Hypothetical synthesis of 5-Chloro-2-methoxy-4-nitroaniline.
Methodology:
-
Nitration of 2-Chloro-4-nitroanisole: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath. Slowly add 2-chloro-4-nitroanisole to the cooled acid mixture while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Dinitro Intermediate: Carefully pour the reaction mixture onto crushed ice, which will cause the dinitrated product to precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry the crude 4-chloro-1-methoxy-2,5-dinitrobenzene.
-
Selective Reduction of the Nitro Group: The selective reduction of one nitro group in the presence of another is a delicate process. A common method involves the use of sodium sulfide or ammonium sulfide in an alcoholic solvent. Dissolve the dinitro compound in ethanol or methanol and add a solution of sodium sulfide in water dropwise. The reaction is typically exothermic and should be controlled with cooling. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification of the Final Product: After the reaction is complete, remove the solvent under reduced pressure. The residue will contain the desired product and inorganic salts. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Chloro-2-methoxy-4-nitroaniline.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[2]
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature. For nitroanilines, ethanol, methanol, or a mixture of ethanol and water are often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Chloro-2-methoxy-4-nitroaniline in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Methods
The purity and identity of 5-Chloro-2-methoxy-4-nitroaniline can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable for the analysis of aromatic nitro compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3]
-
Detection: UV detection at a wavelength of around 254 nm is typically effective for these types of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The expected spectra would show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons, as well as the carbon signals for the benzene ring and the methoxy group.
Applications in Drug Discovery and Organic Synthesis
5-Chloro-2-methoxy-4-nitroaniline is primarily used as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple points for further chemical modification.
-
Dye and Pigment Industry: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.
-
Pharmaceutical and Agrochemical Synthesis: The nitro group can be reduced to an amine, and the chloro group can be displaced through nucleophilic aromatic substitution, allowing for the construction of a wide variety of heterocyclic and other bioactive molecules. While the direct biological activity of 5-Chloro-2-methoxy-4-nitroaniline is not extensively documented, derivatives of substituted nitroanilines have shown a range of biological activities, including antimicrobial and anticancer properties.
Caption: Potential synthetic transformations of 5-Chloro-2-methoxy-4-nitroaniline.
The versatile chemical nature of 5-Chloro-2-methoxy-4-nitroaniline makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The presence of multiple reactive sites allows for the generation of diverse molecular architectures.
References
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway: Nitration of 4-Chloro-3-methoxyaniline
The most strategic and atom-economical approach to the synthesis of 5-Chloro-4-methoxy-2-nitroaniline is the direct nitration of the commercially available starting material, 4-Chloro-3-methoxyaniline . This precursor contains the complete carbon skeleton and the required chloro and methoxy substituents in the correct positions. The synthesis is therefore reduced to a single electrophilic aromatic substitution step.
The directing effects of the substituents on the aniline ring guide the regioselectivity of the nitration. The amino group is a strongly activating, ortho-, para- directing group. The methoxy group is also an activating, ortho-, para- director, while the chloro group is a deactivating, ortho-, para- director. The powerful activating and directing effect of the amino group is expected to dominate, favoring the introduction of the nitro group at the position ortho to the amine and meta to the chloro and methoxy groups, which is the desired C2 position. To control the reactivity of the aniline and prevent oxidation, the amino group is often protected, for example, by acetylation, prior to nitration, followed by deprotection.
Starting Material: 4-Chloro-3-methoxyaniline
4-Chloro-3-methoxyaniline is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its physical and chemical properties are well-characterized.
| Property | Value |
| CAS Number | 13726-14-2 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Pale yellow to pale brown solid |
| Melting Point | 77-79 °C |
| Boiling Point | 274.1 ± 20.0 °C (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Experimental Protocols
The following is a generalized three-step experimental protocol for the synthesis of this compound from 4-Chloro-3-methoxyaniline, adapted from established procedures for the nitration of substituted anilines.[2][3][4]
Step 1: Acetylation of 4-Chloro-3-methoxyaniline
This initial step protects the amino group as an acetamide to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-methoxyaniline (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(4-chloro-3-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(4-chloro-3-methoxyphenyl)acetamide
-
To a clean, dry round-bottom flask, add the dried N-(4-chloro-3-methoxyphenyl)acetamide (1.0 equivalent) and dissolve it in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
Collect the precipitated N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
The acetyl protecting group is removed by acid or base hydrolysis to yield the final product.
-
Suspend the dried N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with cold water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a product of high purity.[5][6]
Quantitative Data
The following table presents the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of similar nitroaniline derivatives.[2][3]
| Parameter | Expected Value |
| Overall Yield | > 60% |
| Purity (after recrystallization) | > 98% |
| Melting Point of Final Product | Not available (requires experimental determination) |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed three-step synthesis of this compound from 4-Chloro-3-methoxyaniline.
Caption: Proposed synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 6. Page loading... [guidechem.com]
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS Number: 6259-08-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and applications of 5-Chloro-2-methoxy-4-nitroaniline, registered under CAS number 6259-08-1. This compound is a key intermediate in the synthesis of various organic molecules, including azo dyes and, notably, pharmacologically active compounds. This guide details its role as a precursor in the development of potential anticancer agents, specifically sorafenib analogues, and inhibitors of the human immunodeficiency virus type 1 (HIV-1). Detailed experimental protocols for its synthesis and its utilization in the preparation of bioactive derivatives are provided, along with a summary of its physicochemical and safety data. Furthermore, this document includes visualizations of a representative synthetic pathway and a general workflow for anticancer drug screening to aid researchers in their experimental design.
Chemical Information and Physical Properties
5-Chloro-2-methoxy-4-nitroaniline is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its chemical structure is characterized by a benzene ring substituted with a chloro, a methoxy, a nitro, and an amino group.
| Property | Value | Reference(s) |
| CAS Number | 6259-08-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [2] |
| Molecular Weight | 202.59 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 131 °C | [1] |
| Boiling Point (Predicted) | 400.1 °C | [1] |
| Density (Predicted) | 1.452 g/cm³ | [1] |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Safety and Handling
5-Chloro-2-methoxy-4-nitroaniline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard Statements:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation or rash occurs: Get medical advice/attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Experimental Protocols
5-Chloro-2-methoxy-4-nitroaniline can be synthesized through various methods. A common industrial-scale synthesis involves the amination of 2,4-dichloronitrobenzene.[4][5]
Synthesis of 5-Chloro-2-methoxy-4-nitroaniline
A representative laboratory-scale synthesis is adapted from patented industrial processes. This multi-step synthesis starts from 3-chloroaniline.[3]
Protocol:
-
Formylation of 3-chloroaniline: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloroaniline in an inert organic solvent (e.g., toluene). Add formic acid and reflux the mixture to carry out azeotropic dehydration to form 3-chloroformylaniline.
-
Nitration: Cool the resulting 3-chloroformylaniline in an ice-water bath. Slowly add a nitrating mixture of nitric acid and acetic anhydride, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring at this temperature for 2 hours.
-
Hydrolysis: The reaction mixture is then added to a 25% aqueous solution of sodium hydroxide and refluxed for 2 hours.
-
Work-up and Purification: Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it in an oven at 60-80 °C to obtain 5-Chloro-2-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Applications in Drug Discovery and Development
5-Chloro-2-methoxy-4-nitroaniline is a valuable starting material for the synthesis of bioactive molecules, particularly in the fields of oncology and virology.
Synthesis of Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer.[6] Researchers have utilized 5-Chloro-2-methoxy-4-nitroaniline to synthesize novel analogues of sorafenib with potential anticancer activity.[7]
Protocol for the Synthesis of a Sorafenib Analogue Intermediate:
The synthesis of sorafenib analogues is a multi-step process. A key step involves the coupling of an aniline derivative with a pyridine-2-carboxamide moiety. The following is a generalized protocol for the synthesis of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then further reacted.[8][9][10]
-
Preparation of 4-chloro-N-methylpicolinamide: Picolinic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. This is followed by amidation with methylamine.
-
Ether Synthesis: The resulting 4-chloro-N-methylpicolinamide is then reacted with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., dry DMF) to form the ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Urea Formation: This intermediate can then be reacted with a substituted isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the final sorafenib analogue.
Biological Activity of Sorafenib Analogues
Several synthesized sorafenib analogues have demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Analogue 2c | MDA-MB-231 | Breast Cancer | >10 | [11] |
| Analogue 2d | Mia-PaCa-2 | Pancreatic Cancer | Potent (more than sorafenib) | [11] |
| Analogue 2f | SW1990 | Pancreatic Cancer | Potent (more than sorafenib) | [11] |
| Analogue 3f | HepG2 | Liver Cancer | 2-3 times more potent than sorafenib | [11] |
| Analogue 3g | HepG2 | Liver Cancer | 2-3 times more potent than sorafenib | [11] |
| Analogue 2m | Huh7 | Liver Cancer | 5.67 ± 0.57 | [12] |
Development of HIV-1 Inhibitors
Derivatives of 5-Chloro-2-methoxy-4-nitroaniline have also been investigated as potential inhibitors of the HIV-1 virus. These compounds are often designed to target key viral enzymes such as reverse transcriptase.[13] The synthesis of these inhibitors typically involves the reaction of the aniline with various heterocyclic or aromatic moieties to create a library of compounds for biological screening.
Experimental Workflows and Signaling Pathways
General Workflow for Anticancer Drug Screening
The evaluation of novel compounds synthesized from 5-Chloro-2-methoxy-4-nitroaniline for anticancer activity follows a standardized workflow.
Targeted Signaling Pathways
Sorafenib and its analogues are known to inhibit multiple protein kinases involved in tumor progression and angiogenesis. The primary targets include the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The development of novel analogues aims to enhance potency against these targets or to modulate their activity profile.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1) is a chemical intermediate with significant potential in the synthesis of pharmacologically active molecules. Its utility in the creation of novel sorafenib analogues and potential HIV-1 inhibitors highlights its importance in drug discovery research. This guide provides essential chemical, safety, and synthetic information to support researchers in their endeavors to develop new therapeutic agents. As with any chemical research, adherence to strict safety protocols is paramount. The provided experimental outlines serve as a foundation for further laboratory investigation and methods development.
References
- 1. 5-Chloro-2-Methoxy-4-Nitroaniline [myskinrecipes.com]
- 2. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 6. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 11. [Design, synthesis and antitumor activity of sorafenib analogues containing 2-picolinylhydrazide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methoxy-2-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring an aniline core substituted with electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups, imparts a unique reactivity profile that is crucial for its utility in multi-step syntheses. This technical guide provides a comprehensive overview of the available data on the reactivity and stability of this compound, including its physicochemical properties, synthesis, predicted reactivity, and a proposed biodegradation pathway based on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₃ | [1] |
| Molecular Weight | 202.59 g/mol | [1] |
| CAS Number | 6259-08-1 | [1] |
| Appearance | Solid | - |
| Melting Point | 131 °C | |
| Boiling Point | 400.1 °C (Predicted) | |
| Density | 1.452 g/cm³ (Predicted) | |
| XLogP3 | 1.7 | [1] |
| InChI | InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | [1] |
| SMILES | COC1=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-] | [1] |
Synthesis
A general workflow for a potential synthesis is outlined below:
References
An In-depth Technical Guide to the Molecular Structure and Characterization of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and theoretical characterization of 5-Chloro-4-methoxy-2-nitroaniline. While published experimental data for this specific isomer is limited, this document outlines the standard methodologies and expected analytical outcomes essential for its identification and characterization. It includes detailed experimental protocols for key spectroscopic techniques, predicted data based on structural analysis, and a plausible synthetic pathway. This guide serves as a foundational resource for researchers encountering this molecule in synthetic chemistry, drug discovery, and materials science.
Molecular Identity and Physicochemical Properties
This compound is a substituted aniline derivative featuring chloro, methoxy, and nitro functional groups. These groups significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature. Its core physicochemical properties, based on computational data, are summarized below.[1]
| Property | Value | Data Source |
| IUPAC Name | This compound | PubChem CID: 10104325 |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem CID: 10104325 |
| Molecular Weight | 202.59 g/mol | PubChem CID: 10104325 |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)Cl)--INVALID-LINK--[O-] | PubChem CID: 10104325 |
| InChI Key | PYNMMQDFPDQRQB-UHFFFAOYSA-N | PubChem CID: 10104325 |
| Computed XLogP3 | 2.1 | PubChem CID: 10104325 |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem CID: 10104325 |
| Hydrogen Bond Acceptors | 4 (from -OCH₃, -NO₂) | PubChem CID: 10104325 |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves the selective nitration of a commercially available precursor, 3-Chloro-4-methoxyaniline. The directing effects of the amine and methoxy groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) must be carefully considered. The primary challenge is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C2 position.
Caption: Plausible synthesis of this compound.
Experimental Workflow for Characterization
The comprehensive characterization of a newly synthesized or isolated compound like this compound follows a structured analytical workflow. This ensures unambiguous identification and purity assessment.
Caption: General experimental workflow for chemical characterization.
Spectroscopic Characterization and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected spectra for this compound are detailed below.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Expected NMR Data:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.3 - 7.6 | Singlet (s) | 1H | Aromatic CH |
| H-6 | ~6.8 - 7.1 | Singlet (s) | 1H | Aromatic CH |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine Protons |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy Protons |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C-OCH₃ | ~55 - 60 | Methoxy Carbon |
| C-Cl | ~115 - 125 | Aromatic C-Cl |
| C-H (Aromatic) | ~110 - 130 | Aromatic CH Carbons |
| C-NO₂ | ~135 - 145 | Aromatic C-NO₂ |
| C-NH₂ | ~140 - 150 | Aromatic C-NH₂ |
| C-O (Aromatic) | ~150 - 160 | Aromatic C-O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan to get the final absorbance or transmittance spectrum.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1075 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will produce characteristic fragments. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Record the mass-to-charge ratio (m/z) of the ions.
Expected Mass Spectrometry Data (EI):
| m/z Value | Interpretation | Notes |
| 202 / 204 | Molecular Ion [M]⁺ | The presence of a peak at [M+2]⁺ with ~1/3 the intensity of [M]⁺ is the characteristic isotopic signature of one chlorine atom. |
| 187 / 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 172 / 174 | [M - NO]⁺ | Loss of nitric oxide. |
| 156 / 158 | [M - NO₂]⁺ | Loss of the nitro group, often a significant fragment. |
| 128 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample across a wavelength range of approximately 200-600 nm. Use a cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected UV-Vis Absorption: Nitroanilines typically exhibit strong absorption bands in the UV-Vis region. Due to the extended conjugation and the presence of both electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂) groups, strong π → π* transitions are expected. The primary absorption maximum (λmax) is predicted to be in the range of 380-430 nm , characteristic of a highly conjugated nitroaniline system.
Structure-Spectra Correlation
The relationship between the molecular structure of this compound and its key spectral features is fundamental to its characterization.
Caption: Correlation of functional groups to expected spectral signals.
References
A Technical Guide to the Solubility Profile of 5-Chloro-4-methoxy-2-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-Chloro-4-methoxy-2-nitroaniline in common organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages solubility data from structurally analogous nitroaniline derivatives to infer its likely solubility characteristics. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, alongside a visual workflow to guide researchers in this process. This document aims to serve as a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.
Introduction
This compound is a substituted nitroaniline of interest in various chemical and pharmaceutical research domains. A thorough understanding of its solubility in a range of organic solvents is fundamental for its synthesis, purification, formulation, and screening in drug discovery processes. The presence of a chloro, a methoxy, and a nitro group, in addition to the aniline moiety, suggests a nuanced solubility profile that is influenced by the polarity, hydrogen bonding capabilities, and other physicochemical properties of the solvent. This guide addresses the current information gap by providing an estimated solubility profile based on related compounds and a robust methodology for its experimental determination.
Estimated Solubility Profile
Inferred Solubility from Analogous Compounds
The solubility of various nitroaniline derivatives in different organic solvents has been documented. This data, summarized in Table 1, can be used to infer the probable solubility of this compound. For instance, the solubility of 2-Methoxy-4-nitroaniline has been studied in several monosolvents, showing a trend of higher solubility in polar aprotic solvents.[1] Similarly, studies on other chloro- and nitro-substituted anilines provide a basis for predicting the behavior of the target compound.
Table 1: Solubility Data of Structurally Related Compounds in Common Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility (Mole Fraction) | Reference |
| 2-Methoxy-4-nitroaniline | N-Methyl-2-pyrrolidone | 25 | > 0.1 (Qualitative) | [1][2] |
| 2-Methoxy-4-nitroaniline | Acetone | 25 | ~0.05 (Estimated) | [2] |
| 2-Methoxy-4-nitroaniline | Methanol | 25 | ~0.01 (Estimated) | [2] |
| 2-Methoxy-4-nitroaniline | Ethanol | 25 | < 0.01 (Estimated) | [2] |
| 4-Nitroaniline | Ethanol | - | Soluble | [3] |
| 2-Nitroaniline | Ether | - | Very Soluble | [3] |
| 2-Nitroaniline | Acetone | - | Very Soluble | [3] |
| 5-Chloro-2-nitroaniline | Water | - | Soluble (Qualitative) | [4] |
| 5-Chloro-2-nitroaniline | Chloroform | - | Soluble (Qualitative) | [4] |
| 5-Chloro-2-nitroaniline | Methanol | - | Soluble (Qualitative) | [4] |
Note: The solubility of this compound is expected to be influenced by the combined electronic and steric effects of its substituents. The presence of the methoxy group may enhance solubility in certain polar solvents compared to its non-methoxylated analogue.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is crucial. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the volume of the solvent.
-
Experimental Workflow Diagram
Caption: Isothermal saturation method workflow.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively reported, this technical guide provides a valuable starting point for researchers by inferring its solubility profile from structurally related compounds. The detailed experimental protocol for the isothermal saturation method offers a standardized approach to accurately determine the solubility of this compound. The provided workflow diagram visually outlines the necessary steps for this experimental undertaking. The information and methodologies presented herein are intended to facilitate further research and application of this compound in various scientific and industrial fields, particularly in drug development where solubility is a critical parameter.
References
The Synthesis and Profile of 5-Chloro-4-methoxy-2-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-methoxy-2-nitroaniline is a substituted aniline derivative of significant interest in various chemical industries. Its structural features, including a chloro, methoxy, nitro, and amino group on a benzene ring, make it a versatile intermediate for the synthesis of a wide range of target molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of this compound, with a focus on its role in the development of pharmaceuticals, dyes, and agrochemicals. Detailed experimental protocols, based on analogous syntheses, are presented alongside tabulated quantitative data. Furthermore, logical workflows and application pathways are visualized through diagrammatic representations to facilitate a deeper understanding of this compound's chemical significance.
Introduction
The primary importance of this compound lies in its role as a key building block. The presence of a reactive amino group allows for diazotization and subsequent coupling reactions, crucial for the synthesis of azo dyes. The nitro group can be readily reduced to an amine, opening up pathways for the construction of various heterocyclic systems, a common feature in many pharmaceutical agents. The chloro and methoxy substituents also play a crucial role in modulating the electronic properties and reactivity of the aromatic ring, as well as influencing the physicochemical properties of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in various synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₃ | [2] |
| Molecular Weight | 202.6 g/mol | [2] |
| Melting Point | 131 °C | [2] |
| Boiling Point | 400.1 °C (Predicted) | [2] |
| Density | 1.452 g/cm³ (Predicted) | [2] |
| CAS Number | 6259-08-1 | [2] |
| Appearance | Solid | [1] |
Historical and Modern Synthesis
While a specific, documented historical synthesis for this compound is not prominently available, its synthesis can be logically deduced from established methods for preparing structurally similar compounds, such as 5-chloro-2-nitroaniline and 4-methoxy-2-nitroaniline. Historically, the synthesis of such polysubstituted anilines has relied on multi-step sequences involving the protection of the amino group, followed by electrophilic aromatic substitution reactions like nitration and halogenation, and finally deprotection.
Modern synthetic approaches often prioritize efficiency, safety, and environmental considerations. The following sections outline a plausible and detailed experimental protocol for the synthesis of this compound, based on analogous and well-documented procedures for related compounds.
Proposed Synthetic Pathway
A logical synthetic route to this compound can be envisioned starting from 4-chloro-3-methoxyaniline. This pathway involves two key steps: acetylation of the amino group to protect it and direct the subsequent nitration, followed by nitration and deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and are provided as a guide for the synthesis of this compound.
Step 1: Acetylation of 4-Chloro-3-methoxyaniline
This step protects the reactive amino group as an acetamide, which is a moderately activating, ortho-, para-directing group. This directs the incoming nitro group to the desired position.
-
Materials: 4-Chloro-3-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-chloro-3-methoxyaniline in glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The N-(4-chloro-3-methoxyphenyl)acetamide product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 2: Nitration of N-(4-chloro-3-methoxyphenyl)acetamide and Deprotection
This step introduces the nitro group at the position ortho to the activating acetamido group and meta to the deactivating chloro group. The acidic conditions of the nitration often lead to the simultaneous hydrolysis (deprotection) of the acetamide back to the amine.
-
Materials: N-(4-chloro-3-methoxyphenyl)acetamide, Concentrated Sulfuric Acid, Concentrated Nitric Acid.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add the dried N-(4-chloro-3-methoxyphenyl)acetamide to concentrated sulfuric acid at a temperature maintained below 10°C using an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The this compound product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Applications in Drug Development and Other Industries
This compound serves as a crucial intermediate in the synthesis of various commercially important products. Its application spans across pharmaceuticals, agrochemicals, and the dye industry.
Caption: Key application areas of this compound.
Pharmaceutical Synthesis
The structural motifs present in this compound are found in various biologically active molecules. The reduction of the nitro group to an amine provides a key handle for the construction of heterocyclic rings, such as benzimidazoles, which are prevalent in many pharmaceutical compounds. For instance, related nitroanilines are precursors in the synthesis of anthelmintic drugs.[3] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with potential therapeutic activities.
Agrochemicals
In the agrochemical industry, substituted anilines are common precursors for the synthesis of herbicides and pesticides. The unique combination of substituents in this compound can be exploited to develop new crop protection agents with specific modes of action.
Dyes and Pigments
The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The chloro and methoxy groups can influence the color, fastness, and solubility of the resulting dyes. It is used as an intermediate in the synthesis of pigments for textiles, inks, and coatings, particularly for yellow and orange shades.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of a diverse array of products. While its specific historical discovery remains elusive, its synthetic accessibility through established chemical transformations is clear. The detailed, albeit proposed, experimental protocols provided in this guide offer a practical framework for its preparation. The tabulated physicochemical data and diagrammatic representations of its synthesis and applications underscore its importance for researchers and professionals in the chemical and pharmaceutical industries. Further research into the applications of this compound could unveil novel pharmaceuticals, advanced materials, and specialized dyes, highlighting the continued relevance of fundamental chemical intermediates in modern science and technology.
References
Theoretical and computational studies on 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of publicly available, in-depth research specifically focused on 5-Chloro-4-methoxy-2-nitroaniline, this guide is constructed based on established principles of computational chemistry and experimental data from closely related analogs. The theoretical data presented herein is predictive and awaits experimental validation.
Introduction
This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural motifs, including a halogenated and nitrated aniline core with a methoxy substituent, suggest its utility as a versatile synthetic intermediate. The electronic properties conferred by the nitro-, chloro-, amino-, and methoxy- groups create a unique molecular scaffold that could be explored for the development of novel pharmaceuticals and functional materials. This document provides a theoretical and computational overview of its core characteristics, offering a foundational understanding for future research and development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem |
| Molecular Weight | 202.59 g/mol | PubChem |
| CAS Number | 102755-12-8 | PubChem |
| Predicted Melting Point | 131 °C | Alfa Aesar |
| Predicted Boiling Point | 400.1 °C at 760 mmHg | Alfa Aesar |
| Predicted Density | 1.452 g/cm³ | Alfa Aesar |
| IUPAC Name | This compound | PubChem |
Theoretical Computational Studies
Due to the absence of specific experimental studies on this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular geometry, electronic structure, and spectroscopic properties.
Computational Methodology
A standard and widely accepted computational protocol for molecules of this class involves the following:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that balances accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative atoms and potential non-covalent interactions.
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water, DMSO) on the molecular properties.
Predicted Molecular Geometry and Electronic Properties
DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure of the molecule. Key electronic properties that can be derived include:
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactions.
-
Dipole Moment: This value quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
The logical workflow for such a computational study is depicted below.
Caption: A generalized workflow for the computational analysis of this compound.
Predicted Spectroscopic Data
Computational chemistry allows for the prediction of various spectra, which can be compared with future experimental data for structural validation.
Vibrational Spectroscopy (FTIR and FT-Raman)
The vibrational modes of this compound can be predicted through frequency calculations. The simulated Infrared (IR) and Raman spectra would show characteristic peaks corresponding to the functional groups present in the molecule.
Table of Predicted Vibrational Frequencies (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric Stretch | ~3400-3500 |
| N-H (Aniline) | Asymmetric Stretch | ~3300-3400 |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C-H (Methoxy) | Stretch | ~2850-2950 |
| C=C (Aromatic) | Stretch | ~1450-1600 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1500-1550 |
| NO₂ (Nitro) | Symmetric Stretch | ~1300-1350 |
| C-O (Methoxy) | Stretch | ~1200-1275 |
| C-Cl (Chloro) | Stretch | ~600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict the NMR spectra. These predictions are highly sensitive to the electronic environment of each nucleus.
Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 60 |
| Aniline NH₂ | 4.0 - 5.5 | - |
Experimental Protocols (General Procedures)
While specific protocols for this compound are not available, the following are generalized experimental procedures for the synthesis and characterization of similar aniline derivatives.
Synthesis
A plausible synthetic route could involve the nitration of a substituted chloroanisole or the methoxylation of a substituted chloronitroaniline. A generalized procedure for the nitration of an aromatic compound is as follows:
-
Dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid or sulfuric acid) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (0-10 °C).
-
After the addition is complete, allow the reaction to stir at a specified temperature for a set period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
The logical flow of a synthetic and characterization process is outlined below.
Caption: A general workflow for the synthesis and characterization of an organic compound.
Characterization Techniques
-
FTIR Spectroscopy: The FTIR spectrum of the synthesized compound would be recorded using a KBr pellet or as a thin film on a suitable substrate.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with an electrospray ionization (ESI) source.
-
Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive three-dimensional molecular structure.
Potential Signaling Pathway Interactions in Drug Development
Given the structural features of this compound, it could be hypothesized to interact with various biological targets. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This suggests a potential application in the development of hypoxia-activated prodrugs. The aniline scaffold is also a common feature in kinase inhibitors.
A hypothetical signaling pathway involvement is depicted below.
Caption: A hypothetical bioactivation pathway for a nitroaromatic prodrug.
Conclusion
This compound presents an interesting scaffold for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational, albeit theoretical, overview of its properties and potential. The computational predictions for its structure, electronic properties, and spectra offer a starting point for experimental validation. Future research should focus on the synthesis, purification, and comprehensive experimental characterization of this compound to unlock its full potential.
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloro-4-methoxy-2-nitroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-4-methoxy-2-nitroaniline as a key intermediate in the synthesis of azo dyes. This document is intended to guide researchers through the synthesis, characterization, and application of azo dyes derived from this versatile precursor.
Introduction
This compound is a substituted aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. Its molecular structure, featuring a chloro, a methoxy, and a nitro group, allows for the production of a diverse range of colors, particularly in the yellow, orange, and red spectrum. The presence of these functional groups also influences the solubility, stability, and dyeing properties of the resulting azo compounds, making them suitable for various applications, including disperse dyes for synthetic fibers.
The general principle of azo dye synthesis involving this compound follows a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) under acidic conditions and low temperatures.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (such as phenols, naphthols, or aromatic amines) to form the stable azo dye.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of azo dyes from structurally similar aromatic amines and can be adapted for this compound.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt solution, which is a critical intermediate for the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (1 equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0-5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye. The example below uses a generic aromatic amine as the coupling partner.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-disubstituted aniline, naphthol derivative) (1 equivalent)
-
Appropriate solvent for the coupling component (e.g., acetic acid, ethanol, or an alkaline solution for phenols)
-
Sodium acetate (if pH adjustment is needed)
Procedure:
-
Dissolve the coupling component in a suitable solvent in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.
-
The coupling reaction is often accompanied by the formation of a colored precipitate.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-3 hours to ensure the reaction goes to completion.
-
If necessary, adjust the pH of the reaction mixture. For coupling with aromatic amines, a weakly acidic medium (pH 4-6), achieved by adding sodium acetate, is often optimal. For phenols, a weakly alkaline medium is preferred.
-
After the reaction is complete, collect the precipitated azo dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts and acids.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables present representative data for azo dyes synthesized from an analogous intermediate, 4-methoxy-2-nitroaniline. Similar data should be collected for dyes derived from this compound.
Table 1: Physicochemical Properties of Representative Azo Dyes
| Dye Code | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| Dye 1 | N,N-diethylaniline | C₁₇H₂₀N₄O₃ | ~85 | 130-132 | Orange |
| Dye 2 | 2-Naphthol | C₁₇H₁₃N₃O₄ | ~90 | 248-250 | Red |
| Dye 3 | N-phenyl-N-ethyl-ethanolamine | C₁₇H₂₀N₄O₄ | ~82 | 155-157 | Reddish-Orange |
Table 2: Spectral and Fastness Properties of Representative Azo Dyes
| Dye Code | λmax (nm) in Acetone | Molar Extinction Coefficient (ε) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) |
| Dye 1 | 485 | 35,000 | 5-6 | 4-5 | 4 |
| Dye 2 | 510 | 42,000 | 6 | 5 | 4-5 |
| Dye 3 | 495 | 38,500 | 5 | 4 | 4 |
| (Fastness properties are rated on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where higher numbers indicate better fastness.) |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of azo dyes from this compound.
Caption: Synthetic pathway of an azo dye from this compound.
Caption: General experimental workflow for azo dye synthesis.
Caption: Logical relationship from intermediate to application.
Preparation of Albendazole from 5-Chloro-4-methoxy-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Albendazole, a broad-spectrum anthelmintic agent, commencing from the starting material 5-Chloro-4-methoxy-2-nitroaniline. The described synthetic route is a proposed pathway based on established chemical transformations for analogous structures.
Introduction
Albendazole is a member of the benzimidazole class of anthelmintics and functions by inhibiting tubulin polymerization, leading to the disruption of microtubule-dependent processes in parasites.[1][2][3] This document outlines a four-step synthesis to obtain Albendazole, beginning with this compound. The synthesis involves a nucleophilic aromatic substitution to introduce the propylthio side chain, followed by the reduction of the nitro group, and subsequent cyclization to form the benzimidazole core, and finally the addition of the methyl carbamate group.
Proposed Synthetic Pathway
The proposed synthetic route from this compound to Albendazole is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for Albendazole.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-2-nitro-5-(propylthio)aniline
This procedure describes the nucleophilic aromatic substitution of the chloro group in this compound with a propylthio group.
Materials:
-
This compound
-
1-Propylthiol (n-Propanethiol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
To this mixture, add 1-propylthiol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Methoxy-2-nitro-5-(propylthio)aniline.
Step 2: Synthesis of 4-Methoxy-5-(propylthio)benzene-1,2-diamine
This protocol details the reduction of the nitro group of 4-Methoxy-2-nitro-5-(propylthio)aniline to an amine, yielding the corresponding o-phenylenediamine.
Materials:
-
4-Methoxy-2-nitro-5-(propylthio)aniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or a Nickel-Aluminum alloy with ammonium chloride[4]
-
Methanol or Ethanol
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 4-Methoxy-2-nitro-5-(propylthio)aniline (1.0 eq) in a mixture of methanol and water.
-
Add sodium sulfide nonahydrate (3.0-4.0 eq) portion-wise to the suspension. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Methoxy-5-(propylthio)benzene-1,2-diamine. This intermediate can be used in the next step without further purification.
Step 3: Synthesis of Albendazole
This final step involves the cyclization of the o-phenylenediamine intermediate with methyl N-cyanocarbamate to form the benzimidazole ring system of Albendazole.
Materials:
-
4-Methoxy-5-(propylthio)benzene-1,2-diamine
-
Methyl N-cyanocarbamate
-
Formic acid or Acetic acid
-
Water
-
Ammonia solution
Procedure:
-
To a flask containing 4-Methoxy-5-(propylthio)benzene-1,2-diamine (1.0 eq), add acetic acid or formic acid.
-
Add methyl N-cyanocarbamate (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 3-5 hours.[5] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution by the dropwise addition of an ammonia solution until a precipitate is formed.
-
Filter the crude Albendazole, wash thoroughly with water, and dry.
Purification of Albendazole
The crude Albendazole can be purified by recrystallization or by dissolving in an acidic solution followed by precipitation.
Protocol 1: Recrystallization
-
Dissolve the crude Albendazole in a minimal amount of hot N,N-dimethylformamide (DMF).[6]
-
Add activated carbon and heat for a short period to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold absolute ethanol, and dry under vacuum.[6]
Protocol 2: Acid-Base Purification
-
Dissolve the crude Albendazole in dilute formic acid.[7]
-
Add activated carbon and stir for 30-60 minutes.
-
Filter to remove the activated carbon.
-
To the filtrate, add toluene and shake. Separate the formic acid layer.[7]
-
Slowly add diluted ammonia water to the formic acid layer to adjust the pH to 6-7, causing Albendazole to precipitate.[7]
-
Filter the solid, wash with deionized water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Product | Starting Material | Expected Yield (%) | HPLC Purity (%) | Reference |
| 1 | 4-Methoxy-2-nitro-5-(propylthio)aniline | This compound | 85-95 | >95 | Adapted from[5] |
| 2 | 4-Methoxy-5-(propylthio)benzene-1,2-diamine | 4-Methoxy-2-nitro-5-(propylthio)aniline | 90-98 | >90 | [4] |
| 3 | Albendazole (Crude) | 4-Methoxy-5-(propylthio)benzene-1,2-diamine | 80-90 | >90 | Adapted from[5] |
| 4 | Albendazole (Purified) | Albendazole (Crude) | 77-94 | >99.5 | [6][7] |
Mechanism of Action of Albendazole
Albendazole exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[8][9] This binding inhibits the polymerization of tubulin dimers, which is essential for the formation and maintenance of microtubules. The disruption of the microtubular network leads to impaired cellular processes such as glucose uptake and intracellular transport, ultimately resulting in energy depletion, immobilization, and death of the parasite.[1][3]
References
- 1. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
- 5. CN108892643B - Novel preparation method of albendazole - Google Patents [patents.google.com]
- 6. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]
- 7. CN106699671A - Purification method of veterinary anthelmintic albendazole - Google Patents [patents.google.com]
- 8. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 9. Evaluation of the mechanism of action of albendazole on adult rat lungworm (Angiostrongyluscantonensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fenbendazole from 5-Chloro-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Fenbendazole, a broad-spectrum benzimidazole anthelmintic, starting from 5-Chloro-2-nitroaniline. The synthesis is a three-step process involving a nucleophilic aromatic substitution, a reduction, and a cyclization reaction. This guide is intended for researchers and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the synthetic pathway, detailed experimental procedures, and expected yields and purities.
Introduction
Fenbendazole is a widely used anthelmintic for veterinary purposes, effective against a variety of gastrointestinal parasites. Its synthesis is a topic of significant interest in medicinal and process chemistry. The route described herein starts from the readily available 5-Chloro-2-nitroaniline and proceeds through key intermediates to yield the final product. The protocols provided are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of Fenbendazole from 5-Chloro-2-nitroaniline.
| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Condensation | 5-Chloro-2-nitroaniline | 5-phenylthio-2-nitroaniline | Thiophenol, Sodium Hydroxide | - | n-propanol, Water | 4.8-5.2 h | 80-88 °C | >95 | ~100 |
| 2 | Reduction | 5-phenylthio-2-nitroaniline | 4-phenylthio-o-phenylenediamine | Hydrogen gas | Raney Nickel | Toluene | 2 h | 80 °C | ~99 | >99 |
| 3 | Cyclization | 4-phenylthio-o-phenylenediamine | Fenbendazole | N-(trichloromethyl) methyl carbamate | - | Acetone | 2 h | 60 °C | ~89 | >99 |
Experimental Protocols
Step 1: Synthesis of 5-phenylthio-2-nitroaniline (Condensation)
This step involves the nucleophilic aromatic substitution of the chlorine atom in 5-Chloro-2-nitroaniline with a thiophenolate ion.
Materials:
-
5-Chloro-2-nitroaniline
-
Thiophenol
-
Sodium hydroxide
-
n-propanol
-
Water
-
Nitrogen gas supply
-
Reaction flask with reflux condenser and stirring mechanism
Procedure:
-
In a reaction flask, prepare an aqueous solution of sodium thiophenolate by reacting thiophenol with an aqueous solution of sodium hydroxide.
-
Add 5-Chloro-2-nitroaniline and n-propanol to the reaction flask.
-
Stir the mixture uniformly under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-88 °C and maintain this temperature for 4.8-5.2 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated solid and wash it with water.
-
Dry the solid to obtain 5-phenylthio-2-nitroaniline.
Step 2: Synthesis of 4-phenylthio-o-phenylenediamine (Reduction)
The nitro group of 5-phenylthio-2-nitroaniline is reduced to an amino group in this step to form the corresponding o-phenylenediamine derivative.
Materials:
-
5-phenylthio-2-nitroaniline
-
Toluene
-
Raney Nickel
-
High-pressure reactor (autoclave)
-
Hydrogen gas supply
-
Nitrogen gas supply
Procedure:
-
Add 73.88 g of 5-phenylthio-2-nitroaniline, 147.77 g of toluene, and 0.74 g of Raney Nickel to a 250 ml high-pressure reactor.[2]
-
Seal the reactor and purge it with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to 3 MPa.
-
Heat the mixture to 80 °C and maintain the hydrogen pressure at 2-3 MPa for 2 hours with stirring.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the toluene from the filtrate under reduced pressure to obtain 4-phenylthio-o-phenylenediamine.
Step 3: Synthesis of Fenbendazole (Cyclization)
The final step involves the cyclization of 4-phenylthio-o-phenylenediamine with a suitable reagent to form the benzimidazole ring of Fenbendazole.
Materials:
-
4-phenylthio-o-phenylenediamine
-
N-(trichloromethyl) methyl carbamate
-
Acetone
-
Reaction flask with a dropping funnel and stirring mechanism
Procedure:
-
In a 250 ml four-necked flask, dissolve 43.26 g of 4-phenylthio-o-phenylenediamine in 129.78 g of acetone.[2]
-
Heat the solution to 40 °C with stirring.
-
Slowly add 42.33 g of N-(trichloromethyl) methyl carbamate dropwise over 30 minutes.[2]
-
After the addition is complete, raise the temperature to 60 °C and maintain it for 2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash the filter cake with acetone.
-
Dry the solid in an oven at 70 °C for 2 hours to obtain Fenbendazole.[2]
Mandatory Visualization
The following diagram illustrates the overall workflow for the synthesis of Fenbendazole from 5-Chloro-2-nitroaniline.
Caption: Synthetic workflow for Fenbendazole.
References
- 1. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 2. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Chloro-4-methoxy-2-nitroaniline in Agrochemical Production
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 5-Chloro-4-methoxy-2-nitroaniline in the production of commercialized agrochemicals. The following application notes and protocols are presented as a representative example based on the known roles of structurally similar compounds, such as other substituted nitroanilines, in the agrochemical industry. The experimental protocols are generalized and hypothetical, illustrating a plausible synthetic route to a potential agrochemical.
Introduction
This compound is a substituted aniline derivative. While specific agrochemical applications for this exact isomer are not well-documented, its structural motifs—a chlorinated and methoxylated nitroaniline—are present in various compounds used in agriculture. For instance, substituted nitroanilines have been utilized as intermediates in the synthesis of fungicides and herbicides. The presence of reactive functional groups, including the amino and nitro groups, along with the chloro and methoxy substituents on the benzene ring, makes this compound a potential building block for the synthesis of more complex, biologically active molecules.
Structurally related compounds, such as 2,6-dichloro-4-nitroaniline, have been used as fungicides to control a range of plant pathogens.[1][2] Additionally, various herbicides incorporate chloro- and methoxy-substituted phenyl groups. Therefore, it is plausible that this compound could serve as a precursor for developing novel agrochemicals.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing synthetic routes and formulating potential agrochemical products.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₃ | [3] |
| Molecular Weight | 202.60 g/mol | [3] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| CAS Number | 102043-25-2 (from PubChem CID 10104325) | [3] |
Hypothetical Agrochemical Application: A Novel Fungicide
Based on the fungicidal activity of other substituted nitroanilines, we can hypothesize a role for this compound as a precursor to a novel fungicide. The proposed mechanism of action could involve the disruption of cellular processes in pathogenic fungi.
Proposed Signaling Pathway (Hypothetical)
The diagram below illustrates a hypothetical mechanism of action for a fungicide derived from this compound. This is a speculative pathway based on known fungicide mechanisms.
Caption: Hypothetical workflow from synthesis to fungicidal action.
Experimental Protocols
The following protocols describe a hypothetical synthesis of a potential agrochemical from this compound and a method for evaluating its efficacy.
4.1. Synthesis of a Hypothetical N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Fungicide
This protocol outlines the acetylation of this compound, a common step in modifying the biological activity of aniline derivatives.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.13 g (0.05 mol) of this compound in 50 mL of glacial acetic acid.
-
Slowly add 7.65 g (0.075 mol) of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold distilled water with stirring.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid product by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the purified N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.
-
Dry the final product in a vacuum oven at 60 °C.
4.2. In Vitro Antifungal Activity Assay
This protocol describes a method to test the efficacy of the newly synthesized compound against a common plant pathogenic fungus.
Materials:
-
Synthesized N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
-
Pure culture of a test fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound by dissolving it in DMSO to a concentration of 10 mg/mL.
-
Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Add the appropriate volume of each dilution to molten PDA medium to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the radial growth of the fungal colony daily for 5-7 days.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
Quantitative Data Summary (Hypothetical Results)
The following table presents hypothetical data from the in vitro antifungal activity assay.
| Compound Concentration (µg/mL) | Average Mycelial Growth (mm) | Growth Inhibition (%) |
| 0 (Control) | 45.2 | 0 |
| 10 | 38.5 | 14.8 |
| 50 | 22.1 | 51.1 |
| 100 | 9.8 | 78.3 |
| 200 | 2.1 | 95.4 |
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a starting intermediate like this compound follows a structured process.
References
Application Notes and Protocols for Pigment Production via Diazotization of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diazotization of 5-Chloro-4-methoxy-2-nitroaniline and its subsequent azo coupling reactions for the synthesis of high-performance organic pigments. The protocols are based on established principles of azo pigment chemistry and procedures for structurally similar compounds.
Introduction
Azo pigments are a significant class of colorants characterized by the presence of the azo functional group (-N=N-). Their synthesis is a well-established process involving two key steps: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich coupling component.
This compound is a versatile diazo component for producing a range of yellow, orange, and red pigments. The presence of the electron-withdrawing nitro and chloro groups, along with the electron-donating methoxy group, influences the final color and properties of the pigment, such as lightfastness, thermal stability, and solvent resistance. Common coupling components for producing pigments from this amine include naphthol derivatives and acetoacetanilide derivatives.
Chemical Structures and Reaction Pathway
The general pathway for the synthesis of azo pigments from this compound is depicted below.
Caption: General reaction pathway for azo pigment synthesis.
Experimental Protocols
The following are generalized protocols for the diazotization of this compound and its subsequent coupling reactions. Optimization of specific parameters may be required to achieve desired pigment properties and yields.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of the primary aromatic amine into a reactive diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In the three-necked flask, create a suspension of this compound (1.0 eq.) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq.).
-
Cool the suspension to 0-5 °C using an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
The completion of the reaction can be checked by testing for the absence of the primary aromatic amine using a solution of 4-(N,N-dimethylamino)benzaldehyde, which would generate a color if unreacted amine is present.[1]
-
Any excess nitrous acid can be destroyed by the careful addition of a small amount of urea until the solution no longer gives a positive test with starch-iodide paper.
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., Naphthol AS)
This protocol describes the formation of a red to maroon pigment.
Materials:
-
Diazonium salt solution from Protocol 1
-
Naphthol AS (or other suitable naphthol derivative)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate or Acetic Acid (for pH adjustment)
-
Distilled Water
Procedure:
-
In a separate beaker, dissolve the Naphthol AS (1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Cool the Naphthol AS solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-6 for naphthol coupling) by adding sodium acetate or acetic acid.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C, followed by stirring for another 1-2 hours at room temperature to ensure complete coupling.
-
The precipitated pigment is then collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried in an oven at 60-80 °C.
Protocol 3: Azo Coupling with an Acetoacetanilide Derivative (e.g., Acetoacet-o-anisidide)
This protocol describes the formation of a yellow to orange pigment.
Materials:
-
Diazonium salt solution from Protocol 1
-
Acetoacet-o-anisidide (or other suitable acetoacetanilide derivative)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate or Acetic Acid (for pH adjustment)
-
Distilled Water
Procedure:
-
In a separate beaker, dissolve the acetoacet-o-anisidide (1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-6) by adding sodium acetate or acetic acid.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C, followed by stirring for another 1-2 hours at room temperature.
-
Collect the precipitated pigment by filtration, wash with water until neutral, and dry.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for diazotization and azo coupling reactions based on structurally similar anilines. These values should serve as a starting point for the optimization of pigment synthesis using this compound.
Table 1: Typical Reaction Conditions for Diazotization of Substituted Nitroanilines
| Parameter | Value | Reference |
| Amine | 2-methoxy-5-nitroaniline | [1] |
| Acid | Sulfuric Acid | [1] |
| Diazotizing Agent | Sodium Nitrite | [1] |
| Temperature | 0-5 °C | [1] |
| Solvent | Water | [1] |
Table 2: Azo Coupling Reaction Parameters and Expected Pigment Colors
| Diazo Component | Coupling Component | pH | Expected Color | Yield | Reference |
| 2-methoxy-5-nitroaniline | 3-chloroaniline | Acidic | Brown | 64% | [1] |
| 2-methoxy-5-nitroaniline | p-chloroaniline | Acidic | Brown | 58% | [1] |
| 2-methoxy-4-nitroaniline | 3-chloroaniline | - | - | 64% | [1] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation pathway.
Caption: Experimental workflow for azo pigment synthesis.
Caption: Chemical transformation in azo coupling.
Safety Precautions
-
Diazonium salts, especially in solid form, can be explosive. Always prepare them in solution at low temperatures and use them immediately.
-
Handle concentrated acids and sodium nitrite with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
The starting material, this compound, and the resulting pigments should be handled with care, as aromatic nitro and chloro compounds can be toxic.
References
Application Notes and Protocols for the Reduction of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of the nitro group in 5-Chloro-4-methoxy-2-nitroaniline to synthesize its corresponding diamine, 4-chloro-5-methoxy-benzene-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocols provided herein are based on established chemical literature for analogous compounds and are intended to serve as a comprehensive guide for laboratory execution.
Chemical Transformation
The reduction of this compound to 4-chloro-5-methoxy-benzene-1,2-diamine is a standard nitro group reduction. The general transformation is depicted below:
Caption: Chemical reduction of this compound.
Overview of Reduction Protocols
Two primary methods for the reduction of aromatic nitro groups are presented:
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., hydrogen gas) to achieve the reduction. It is often a clean and efficient method.
-
Chemical Reduction with Stannous Chloride (SnCl₂): This is a classic and robust method for nitro group reduction that is tolerant of various functional groups. It uses tin(II) chloride in an acidic medium.
The choice of method will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of nitroanilines using the two described methods, based on closely related substrates.
| Parameter | Catalytic Hydrogenation (using Pd/C) | Chemical Reduction (using SnCl₂) |
| Substrate | 4-methoxy-2-nitroaniline | 4-benzyloxy-3-chloronitrobenzene |
| Reagents | 10% Pd/C, H₂ gas | SnCl₂·2H₂O, conc. HCl |
| Solvent | Ethanol | Ethanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 24 hours | 1.5 hours |
| Yield | 99%[1] | ~99% (as hydrochloride salt)[2] |
| Key Advantages | Cleaner reaction, easier product isolation. | Robust, less sensitive to catalyst poisoning. |
| Key Considerations | Requires specialized hydrogenation equipment. | Generates tin-based waste products. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the successful reduction of the closely related compound, 4-methoxy-2-nitroaniline.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10% by weight of the substrate.
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. Reaction times can vary but may take up to 24 hours.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-methoxy-benzene-1,2-diamine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from the reduction of 4-benzyloxy-3-chloronitrobenzene and is a reliable method for nitro group reduction.[2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.
-
Add stannous chloride dihydrate (approximately 4-5 equivalents relative to the nitroaniline).
-
Slowly and carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1.5-2 hours.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture, which may cause the product to precipitate as its hydrochloride salt.
-
Filter the solid hydrochloride salt and wash with water to remove inorganic salts.
-
To obtain the free base, suspend the hydrochloride salt in water and basify with a sodium hydroxide solution to a pH of approximately 12.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield 4-chloro-5-methoxy-benzene-1,2-diamine.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the reduction of this compound.
Caption: General experimental workflow for nitro group reduction.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure all equipment is properly set up and purged of air.
-
Stannous chloride and concentrated hydrochloric acid are corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Cyclization Reactions of 5-Chloro-4-methoxy-2-nitroaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted benzimidazoles and quinoxalines, important heterocyclic scaffolds in medicinal chemistry, utilizing 5-Chloro-4-methoxy-2-nitroaniline as a key starting material. The methodologies described herein are based on established reductive cyclization strategies.
Introduction
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its substituted benzene ring allows for the introduction of chloro and methoxy functionalities into the target heterocycle, which can be crucial for modulating the pharmacological properties of drug candidates. The ortho-nitroaniline moiety is particularly amenable to reductive cyclization reactions, providing a straightforward route to fused heterocyclic systems. This document outlines two primary applications of this compound in the synthesis of 6-chloro-7-methoxy-substituted benzimidazoles and quinoxalines.
Synthesis of 2-Substituted-6-chloro-7-methoxybenzimidazoles
The synthesis of 2-substituted-6-chloro-7-methoxybenzimidazoles from this compound can be achieved through a one-pot reductive cyclization reaction with various aldehydes. This method involves the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde to form the benzimidazole ring.
Experimental Protocol: One-Pot Reductive Cyclization with Aldehydes
This protocol is adapted from general methods for the synthesis of 2-substituted benzimidazoles from o-nitroanilines.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Sodium dithionite (Na₂S₂O₄) or Zinc dust/Sodium bisulfite (Zn/NaHSO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Water
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in the chosen solvent (DMF or water).
-
To the stirred solution, add the reducing agent. If using sodium dithionite, add it portion-wise (3.0 eq). If using the Zn/NaHSO₃ system, add Zn dust (2.0 eq) and NaHSO₃ (4.0 eq).
-
Heat the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, pour the reaction mixture into ice-cold water to precipitate the product. If using water, the product may precipitate upon cooling.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Quantitative Data
The following table provides expected yields for the synthesis of various 2-substituted-6-chloro-7-methoxybenzimidazoles based on typical yields for similar reactions with other o-nitroanilines.
| Aldehyde Reagent | Product | Expected Yield (%) |
| Benzaldehyde | 6-Chloro-7-methoxy-2-phenyl-1H-benzimidazole | 85 - 95 |
| 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-7-methoxy-1H-benzimidazole | 80 - 90 |
| 4-Methoxybenzaldehyde | 6-Chloro-7-methoxy-2-(4-methoxyphenyl)-1H-benzimidazole | 88 - 96 |
| Propanal | 6-Chloro-2-ethyl-7-methoxy-1H-benzimidazole | 75 - 85 |
Note: Yields are estimates and may require optimization for this specific substrate.
Visualization of the Synthetic Pathway
Application of 5-Chloro-4-methoxy-2-nitroaniline in the Synthesis of HIV-1 Inhibitors: A Proposed Approach
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand the development of novel, potent, and safe antiretroviral agents. A key strategy in this endeavor is the synthesis of new molecular entities that can effectively target crucial viral enzymes. One promising class of compounds is the benzimidazole derivatives, which have demonstrated a broad spectrum of biological activities, including the inhibition of HIV-1 replication. This application note explores the proposed use of 5-Chloro-4-methoxy-2-nitroaniline as a key starting material for the synthesis of novel benzimidazole-based HIV-1 inhibitors, leveraging its structural features to generate compounds with potential therapeutic value. Although direct synthesis of HIV-1 inhibitors from this compound has not been explicitly reported in the literature, its close structural analogy to 5-Chloro-2-nitroaniline, a known precursor for such inhibitors, provides a strong rationale for its application in this area.
Proposed Synthetic Pathway
The proposed synthetic route to a potential HIV-1 inhibitor, specifically a 2-substituted-6-chloro-5-methoxy-1H-benzo[d]imidazole, from this compound involves a two-step process:
-
Reduction of the Nitro Group: The initial step is the reduction of the nitro group in this compound to an amine, yielding the corresponding o-phenylenediamine derivative, 4-chloro-5-methoxy-benzene-1,2-diamine. This transformation is a critical step in preparing the benzimidazole scaffold. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl)[1].
-
Benzimidazole Ring Formation: The resulting diamine can then be cyclized with a suitable aldehyde to form the benzimidazole ring. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole, which is a key determinant of biological activity. For instance, condensation with a substituted benzaldehyde can introduce an aryl group at this position, a common feature in many bioactive benzimidazole compounds.
Figure 1: Proposed synthetic pathway for a benzimidazole-based HIV-1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-methoxy-benzene-1,2-diamine
This protocol is a hypothetical adaptation based on the reduction of similar nitroaniline compounds.
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-5-methoxy-benzene-1,2-diamine.
-
Protocol 2: Synthesis of 2-Substituted-6-chloro-5-methoxy-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes[2].
-
Materials:
-
4-Chloro-5-methoxy-benzene-1,2-diamine
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) solution
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-5-methoxy-benzene-1,2-diamine (1 equivalent) and the substituted aldehyde (1 equivalent) in DMF.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture at 80°C for 2-3 hours, monitoring the reaction by TLC[2].
-
After cooling to room temperature, add the reaction mixture dropwise to a stirred solution of sodium carbonate in water[2].
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-substituted-6-chloro-5-methoxy-1H-benzo[d]imidazole.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Biological Evaluation: HIV-1 Reverse Transcriptase Inhibition Assay
The synthesized benzimidazole derivatives can be evaluated for their potential as HIV-1 inhibitors by targeting the reverse transcriptase (RT) enzyme. A common method is a non-radioactive, colorimetric ELISA-based assay.
Figure 2: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.
Protocol 3: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a generalized procedure for an ELISA-based colorimetric assay.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Synthesized benzimidazole compounds (test inhibitors)
-
Known HIV-1 RT inhibitor (e.g., Nevirapine) as a positive control
-
Streptavidin-coated 96-well microplate
-
Biotinylated template-primer (e.g., poly(A)-oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP)
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Assay buffer and wash buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the biotinylated template-primer to the streptavidin-coated microplate wells and incubate to allow for binding.
-
Wash the wells to remove unbound template-primer.
-
Add the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.
-
Add the dNTP mix containing DIG-dUTP to all wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells (except for the no-enzyme control).
-
Incubate the plate at 37°C to allow for the reverse transcription reaction to proceed.
-
Wash the wells to remove unincorporated dNTPs.
-
Add the Anti-DIG-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Data Presentation
The following tables present representative data for the anti-HIV-1 activity and cytotoxicity of various benzimidazole derivatives from the literature, which can serve as a benchmark for newly synthesized compounds.
Table 1: Anti-HIV-1 Activity of Representative Benzimidazole Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| Compound 14 | HIV-1 Replication | 0.00345 | H9 cells | [3] |
| Compound 26 | HIV-1 Replication | 0.05803 | H9 cells | [3] |
| Compound 696 | HIV-1 Replication | 3 | U87-CD4-CCR5 | [4] |
| Compound 13g | HIV-1 Replication | 40 | Cell-based assay | [5] |
Table 2: Cytotoxicity of Representative Benzimidazole Derivatives
| Compound ID | CC₅₀ (µM) | Cell Line | Reference |
| Compound 12 | 0.00398 (A549), 0.00294 (BEAS-2B) | A549, BEAS-2B | [2] |
| Compound 6k | >3.22 | A549 | [6] |
| Compound 696 | >50 | TZM-bl, U87-CD4-CCR5 | [4] |
| Compound 13g | 550 | Cell-based assay | [5] |
Conclusion
While direct experimental evidence is pending, the structural similarity of this compound to known precursors of HIV-1 inhibitors strongly suggests its potential as a valuable starting material in this field. The proposed synthetic pathway, involving nitro group reduction followed by benzimidazole formation, offers a straightforward route to novel, substituted benzimidazoles. The detailed protocols provided herein offer a practical guide for the synthesis and subsequent biological evaluation of these compounds. The development of new benzimidazole derivatives from this compound could lead to the discovery of potent HIV-1 inhibitors with improved pharmacological profiles, contributing to the ongoing efforts to combat the HIV/AIDS pandemic. Further research and experimental validation are warranted to fully explore the potential of this application.
References
- 1. scispace.com [scispace.com]
- 2. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloro-4-methoxy-2-nitroaniline Analogs in Developing Cancer Therapeutics
Disclaimer: Direct experimental data on the application of 5-Chloro-4-methoxy-2-nitroaniline in cancer therapeutics is limited in publicly available scientific literature. The following application notes and protocols are based on the established use of its close structural analog, 5-Chloro-2-nitroaniline , as a key synthetic intermediate in the development of anticancer agents. These notes are intended to provide a foundational understanding and a practical framework for researchers exploring the potential of substituted nitroanilines in oncology.
Application Notes
5-Chloro-2-nitroaniline serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] In the realm of oncology, its primary utility lies in its role as a precursor for the synthesis of potent kinase inhibitors and molecules targeting non-coding RNAs.
1.1. Synthesis of Sorafenib Analogs
5-Chloro-2-nitroaniline is a key reactant in the multi-step synthesis of novel analogs of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2][3][4] These analogs often exhibit significant cytotoxic activity against various cancer cell lines. The synthesis typically involves a series of reactions, including O-arylation, reduction of the nitro group, and subsequent cyclization to form complex heterocyclic structures.[2] The evaluation of these synthesized compounds has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with some derivatives showing IC50 values in the micromolar range.[2]
1.2. Development of miRNA-Targeting Agents
Beyond kinase inhibitors, 5-Chloro-2-nitroaniline has been incorporated into the synthesis of neomycin-bisbenzimidazole conjugates designed to target oncogenic microRNAs (miRNAs).[5] Specifically, these conjugates have shown high-affinity binding to miR-27a, an miRNA implicated in various cancers.[5] By binding to and inhibiting the function of such onco-miRs, these molecules can modulate gene expression and inhibit cancer cell proliferation.[5]
Data Presentation
The following table summarizes the cytotoxic activity of representative sorafenib analogs synthesized using 5-Chloro-2-nitroaniline as a starting material.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib Analogues with Quinoxalinedione Ring | HeLa | 16 - 25 | [2] |
| MCF-7 | 16 - 25 | [2] |
Experimental Protocols
3.1. General Protocol for the Synthesis of a Sorafenib Analog from 5-Chloro-2-nitroaniline
This protocol outlines a generalized multi-step synthesis for a sorafenib analog.
Step 1: O-Arylation of p-Aminophenol with 5-Chloro-2-nitroaniline
-
Protect the amino group of p-aminophenol.
-
In a round-bottom flask, dissolve the protected p-aminophenol and 5-Chloro-2-nitroaniline in a suitable solvent (e.g., dry toluene).
-
Add a base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent to obtain the corresponding diamine.
Step 3: Cyclization to form the Heterocyclic Core
-
Dissolve the diamine from Step 2 in a suitable solvent (e.g., glacial acetic acid).
-
Add a cyclizing agent (e.g., oxalic acid) and reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the crude heterocyclic compound.
-
Recrystallize or purify by column chromatography to get the final product.
3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.[6]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for a sorafenib analog.
Caption: Sorafenib's inhibition of signaling pathways.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Step-by-step guide for the laboratory-scale synthesis of 5-Chloro-4-methoxy-2-nitroaniline
Abstract
This document provides a detailed, step-by-step laboratory-scale protocol for the synthesis of 5-Chloro-4-methoxy-2-nitroaniline, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is a three-step process commencing with the commercially available 3-Chloro-4-methoxyaniline. The procedure involves the protection of the amino group via acetylation, followed by a regioselective nitration, and subsequent deprotection by hydrolysis to yield the target compound. This protocol is designed for researchers, scientists, and professionals in drug development, offering comprehensive methodologies and safety considerations to ensure reproducibility and safe execution.
Introduction
This compound is a substituted aniline derivative with a unique substitution pattern that makes it a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of chloro, methoxy, nitro, and amino functionalities provides multiple reaction sites for further chemical modifications. This protocol outlines a reliable and accessible synthetic route for its preparation on a laboratory scale.
Overall Synthesis Workflow
The synthetic pathway for this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-4-methoxy-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 5-Chloro-4-methoxy-2-nitroaniline. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to assist in achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and flash column chromatography. Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found. Flash column chromatography is a more powerful technique for separating the target compound from significant impurities or when recrystallization is ineffective.
Q2: What are the likely impurities in crude this compound?
A2: Impurities often depend on the synthetic route. Common impurities may include starting materials, regioisomers (such as isomers with different substitution patterns on the aniline ring), and byproducts from side reactions during the nitration or amination steps of related syntheses. For instance, in the synthesis of similar nitroanilines, isomeric nitroanilines or unreacted precursors are common impurities.[1][2]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the quantity of the material.
-
Recrystallization: Ideal when the crude product is relatively pure (>90%) and you can identify a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[3][4] It is generally faster and more economical for large quantities.
-
Flash Column Chromatography: The preferred method for complex mixtures with multiple components or when impurities have similar solubility to the product.[5][6] It offers superior separation but is more time-consuming and uses larger volumes of solvent.[7]
Q4: What level of purity can I expect to achieve?
A4: With optimized purification methods, it is possible to achieve purity levels of >98%. The final purity should always be confirmed by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial assessment of purity, selection of an appropriate purification method, execution of the procedure, and final analysis of the purified product.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [8] 2. The solution is supersaturated and requires a nucleation site.[8] | 1. Boil off some solvent to concentrate the solution and cool again.[9] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.[10] 2. The cooling process is too rapid. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[8] 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10] 3. Purify by column chromatography instead. |
| Low recovery of pure product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolving or rinsing.[9] 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Test a different solvent system. 2. Use the minimum amount of boiling solvent for dissolution and ice-cold solvent for rinsing crystals.[4] 3. Use a pre-heated funnel and flask for hot gravity filtration to prevent cooling.[10] |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping fractions). | 1. Inappropriate mobile phase. The polarity may be too high, eluting all components too quickly. 2. Column overloading. Too much crude material was loaded onto the column. 3. Poor column packing. Cracks or channels in the silica gel lead to uneven flow.[11] | 1. Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.3 for good separation.[6][12] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column using the slurry method to ensure a homogenous stationary phase.[13] |
| Compound is stuck on the column. | 1. Mobile phase polarity is too low. 2. Compound is unstable on silica gel. It may be decomposing.[7] | 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. Perform a stability test using 2D-TLC.[14] If unstable, consider using a different stationary phase like alumina or deactivated silica.[7] |
| Streaking of spots on TLC analysis of fractions. | 1. Sample is too concentrated on the TLC plate. 2. Compound is acidic or basic. The compound may interact strongly with the acidic silica gel. | 1. Dilute the fraction with a suitable solvent before spotting on the TLC plate. 2. Add a small amount of a modifier to the mobile phase (e.g., ~0.1% triethylamine for basic compounds or ~0.1% acetic acid for acidic compounds).[12] |
Quantitative Data Tables
Table 1: Recrystallization Solvent Selection
The ideal solvent should provide high solubility at high temperatures and low solubility at low temperatures.[4] Given the polar nitro and amine groups and the non-polar benzene ring, a solvent of intermediate polarity or a mixed-solvent system is often effective.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Good starting choice. Often dissolves nitroanilines when hot and allows crystallization upon cooling.[3] |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point makes it easier to remove.[3] |
| Ethyl Acetate | 77 | Intermediate | Good for moderately polar compounds. Can be paired with a non-polar solvent like hexane.[3] |
| Toluene | 111 | Non-polar | May be suitable if impurities are highly polar. The high boiling point can be a disadvantage. |
| Hexane/Ethyl Acetate | Variable | Mixed | A common mixed-solvent system.[15] Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy, re-heat to clarify, and cool slowly.[16] |
| Ethanol/Water | Variable | Mixed | For polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool.[17] |
Table 2: Suggested Mobile Phases for Column Chromatography
The optimal mobile phase should provide a retention factor (Rf) of ~0.2-0.3 for the target compound on a silica gel TLC plate.[12]
| Stationary Phase | Mobile Phase System (v/v) | Recommended Starting Ratio | Application Notes |
| Silica Gel (Normal Phase) | Hexane : Ethyl Acetate | 8:2 or 7:3 | A standard system for compounds of intermediate polarity. Adjust ratio based on TLC results.[12] |
| Silica Gel (Normal Phase) | Dichloromethane : Hexane | 1:1 | Offers different selectivity. Can be useful if hexane/ethyl acetate fails to provide good separation. |
| Silica Gel (Normal Phase) | Toluene : Acetone | 9:1 | Another alternative system. Toluene can interact differently with the aromatic ring of the analyte. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.[8]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC or TLC.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.3 and separates it from impurities.[6]
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[13]
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column must not run dry.[14]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of mobile phase and add this to the column to ensure all the sample is transferred.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting the purification of organic compounds.
References
- 1. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. huaxichemical.com [huaxichemical.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Chloro-4-methoxy-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route involves a three-step process starting from 3-Chloro-4-methoxyaniline:
-
Acetylation: The amino group of 3-Chloro-4-methoxyaniline is protected by acetylation with acetic anhydride to form N-(3-chloro-4-methoxyphenyl)acetamide. This protection prevents oxidation of the amino group and controls the regioselectivity of the subsequent nitration step.
-
Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The synthesis of this compound can lead to several process-related impurities. The most common include:
-
Isomeric Impurities: Formation of other isomers where the nitro group is in a different position on the aromatic ring. The directing effects of the chloro and methoxy groups influence the position of nitration.
-
Over-nitrated Products: Introduction of more than one nitro group onto the aromatic ring, leading to dinitro- derivatives.
-
Unreacted Starting Material: Residual 3-Chloro-4-methoxyaniline from the initial step.
-
Incompletely Hydrolyzed Intermediate: Presence of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide if the final hydrolysis step is not complete.
-
Oxidation Byproducts: Direct nitration of anilines without protection of the amino group can lead to the formation of tarry oxidation products.
Q3: How can I minimize the formation of isomeric impurities during nitration?
Minimizing isomeric impurities requires careful control of the reaction conditions during the nitration step:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to enhance the selectivity of the reaction.
-
Protecting Group: The use of an acetyl protecting group on the amino function is crucial. The bulky protecting group can sterically hinder nitration at the ortho position, favoring the desired isomer.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the protected aniline allows for better temperature control and can improve selectivity.
Q4: What analytical techniques are best for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the main product and its various impurities. Different isomers can often be resolved with an appropriate column and mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for the identification of unknown impurities by determining their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze for volatile impurities and can provide complementary information to LC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and can help in identifying the structure of isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete acetylation of the starting material.2. Inefficient nitration reaction.3. Incomplete hydrolysis of the acetyl group.4. Loss of product during work-up and purification. | 1. Ensure the use of a slight excess of acetic anhydride and adequate reaction time for complete protection.2. Check the concentration and quality of the nitric and sulfuric acids. Optimize reaction time and temperature.3. Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. Monitor the reaction by TLC or HPLC.4. Optimize extraction and recrystallization procedures to minimize product loss. |
| Formation of a dark, tarry reaction mixture during nitration | Oxidation of the aniline derivative due to an unprotected amino group or harsh reaction conditions. | 1. Confirm complete acetylation of the starting material before proceeding to nitration.2. Maintain a low temperature during the addition of the nitrating mixture.3. Use purified starting materials and reagents. |
| Presence of multiple spots on TLC or multiple peaks in HPLC, indicating several impurities | 1. Formation of isomeric byproducts due to lack of regioselectivity in the nitration step.2. Over-nitration of the aromatic ring.3. Incomplete reaction at any of the three stages. | 1. Re-evaluate and optimize the nitration conditions (temperature, rate of addition of nitrating agent).2. Use the stoichiometric amount of nitric acid. Avoid a large excess.3. Monitor each step of the reaction for completion using TLC or HPLC before proceeding to the next step. |
| Product is contaminated with the acetylated intermediate | Incomplete hydrolysis of the N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide. | 1. Increase the reaction time for the hydrolysis step.2. Increase the concentration of the acid or base used for hydrolysis.3. Consider using a stronger acid or base if necessary. |
Data Presentation
Table 1: Typical HPLC Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Key Experiment: Nitration of N-(3-chloro-4-methoxyphenyl)acetamide
Objective: To synthesize N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide by nitrating N-(3-chloro-4-methoxyphenyl)acetamide.
Materials:
-
N-(3-chloro-4-methoxyphenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(3-chloro-4-methoxyphenyl)acetamide in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide, is collected by vacuum filtration.
-
Wash the solid product with cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C.
Visualizations
Optimizing reaction conditions (temperature, pressure, time) for 5-Chloro-4-methoxy-2-nitroaniline synthesis
Technical Support Center: Synthesis of 5-Chloro-4-methoxy-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of this compound. The information is presented in a structured format to address potential issues and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on likely causes and actionable solutions. The synthesis is typically approached via the nitration of a corresponding protected aniline.
| Issue Encountered | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The addition rate of the nitrating agent (e.g., mixed acid) is too fast.2. Inadequate cooling capacity of the reaction setup.3. The initial temperature of the reaction mixture is too high.4. Reactant concentrations are too high. | 1. Immediately stop the addition of the nitrating agent.2. Enhance the efficiency of the cooling bath (e.g., add more ice/dry ice, switch to a cryo-coolant).3. Add a pre-chilled, inert solvent to dilute the mixture and absorb heat.4. For future experiments, reduce the addition rate, use more dilute solutions, or employ a more efficient cooling system.[1] |
| Low Yield of Desired Product | 1. Side Reactions: Elevated temperatures can lead to oxidation byproducts (often appearing as tar-like substances).[1]2. Over-nitration: Higher temperatures or prolonged reaction times can promote the formation of dinitro derivatives.3. Incomplete Reaction: Reaction time is too short, or the temperature is too low.4. Poor Regioselectivity: Formation of unwanted isomers due to incorrect reaction conditions. | 1. Maintain a consistently low reaction temperature, typically between -5°C and 10°C , using an ice-salt bath or a cryo-cooler.[2][3]2. Protect the amino group by acetylation before nitration to moderate reactivity and prevent oxidation.[1]3. Monitor the reaction progress using TLC or LCMS to determine the optimal reaction time.4. Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to maintain homogeneity. |
| Significant Formation of Isomeric Impurities | 1. Protonation of the Amino Group: In a highly acidic medium, an unprotected aniline's amino group can be protonated, forming a meta-directing anilinium ion.[4][5]2. Localized Hot Spots: Inefficient stirring can create localized areas of high temperature and acid concentration, altering selectivity.3. Incorrect Starting Material: The precursor (e.g., 4-methoxy-3-chloroaniline) may not direct the nitro group to the desired position. | 1. Protect the amino group (e.g., acetylation) to ensure it remains an ortho, para-directing group.[1][6]2. Ensure vigorous and efficient stirring throughout the addition of the nitrating agent.3. Verify the structure and purity of the starting material before beginning the synthesis. |
| Product Degradation or Tar Formation | 1. Oxidation of the Aniline: Direct nitration of unprotected anilines can lead to oxidation and the formation of tarry byproducts.[4][7]2. Excessively Strong Nitrating Conditions: Using fuming nitric acid or overly concentrated sulfuric acid can degrade the aromatic ring, especially at elevated temperatures. | 1. The most effective solution is to protect the amino group as an acetamide before nitration.[6]2. Use a carefully controlled amount of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).3. Maintain low temperatures throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this synthesis? A1: Temperature is the most critical parameter in the nitration of substituted anilines. Low temperatures (typically 0-10 °C) are essential to control the highly exothermic reaction, prevent the formation of oxidative byproducts (tars), minimize over-nitration, and ensure high regioselectivity for the desired isomer.[1]
Q2: Should I protect the amino group of the aniline precursor before nitration? A2: Yes. Protecting the amino group, most commonly through acetylation to form an acetanilide, is highly recommended. This strategy prevents the amino group from being protonated in the acidic medium, which would otherwise lead to the formation of significant amounts of the meta-nitro isomer.[1][4][5] The acetamido group is still an activating, ortho-para director but is less reactive than a free amino group, making the reaction more controllable and preventing oxidation.[6]
Q3: What is the optimal temperature range for the nitration step? A3: Based on syntheses of similar compounds, the ideal temperature range for the nitration step is typically between -5°C and 10°C.[2][3] Maintaining the temperature within this narrow window is crucial for achieving high yield and purity.
Q4: How does reaction pressure affect the synthesis? A4: For nitration reactions, an increase in pressure generally accelerates the reaction rate.[8] This is due to an increase in the concentration of the active nitrating species (nitronium ion, NO₂⁺) and a faster rate of attack on the aromatic ring. However, for laboratory-scale synthesis, nitration is typically performed at atmospheric pressure, with control focused on temperature and addition rate. High-pressure conditions are more relevant for specific industrial processes, such as amination reactions.[9][10]
Q5: What is a typical reaction time for the nitration step? A5: Reaction times can vary based on the specific substrate and conditions. For nitrations of protected anilines at low temperatures, a typical time is between 2 to 4 hours.[2][11] It is highly advisable to monitor the reaction's progress by TLC or LCMS to determine when the starting material has been consumed and to avoid potential over-nitration from prolonged reaction times.
Optimization of Reaction Conditions: Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis outcome, based on data from analogous aromatic nitration reactions.
| Parameter | Range | Effect on Yield | Effect on Purity | Recommendations |
| Temperature | -10°C to 0°C | Optimal | High | Ideal for maximizing selectivity and minimizing byproducts. |
| 0°C to 10°C | Good | Good | A practical and commonly used range for controlled nitration.[1][2] | |
| > 20°C | Decreases | Decreases | Increased risk of runaway reaction, oxidation, and formation of isomers.[1] | |
| Pressure | Atmospheric | Standard | Standard | Sufficient for most lab-scale syntheses. |
| Elevated | Increases reaction rate | May decrease selectivity | Can accelerate the reaction but requires specialized equipment and may negatively impact purity if not carefully controlled.[8] | |
| Reaction Time | 1 - 2 hours | May be incomplete | High | Monitor reaction progress; may be sufficient for highly activated substrates. |
| 2 - 4 hours | Optimal | High | Generally sufficient for complete conversion without significant byproduct formation.[2][11] | |
| > 5 hours | No change or decrease | May decrease | Risk of over-nitration or product degradation increases with extended times. |
Experimental Protocol: Synthesis via Protected Aniline
This protocol is a representative methodology based on standard procedures for the nitration of substituted anilines.
Step 1: Acetylation of 3-Chloro-4-methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-4-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(3-chloro-4-methoxyphenyl)acetamide.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 2: Nitration of N-(3-chloro-4-methoxyphenyl)acetamide
-
In a clean, dry round-bottom flask, add the dried N-(3-chloro-4-methoxyphenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is kept below 20°C with an ice bath. Stir until all the solid has dissolved.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.
-
Add the cold nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 5°C throughout the addition. [3]
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours, monitoring the reaction by TLC.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice. This will precipitate the crude N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis to this compound
-
Place the crude nitrated acetamide in a round-bottom flask.
-
Add a mixture of ethanol and an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or base (e.g., sodium hydroxide).[2][3]
-
Heat the mixture under reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture. If the hydrolysis was acidic, pour it onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product. If basic, cool to precipitate.
-
Collect the final product, this compound, by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Visualizations
Caption: Logical relationship between reaction parameters, goals, and potential issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical effects of pressure. Part 7.—The rates of electrophilic aromatic nitrations in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 11. benchchem.com [benchchem.com]
Identifying and minimizing side-product formation in 5-Chloro-4-methoxy-2-nitroaniline reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-4-methoxy-2-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product in Azo Coupling Reactions
Q1: My azo coupling reaction with diazotized this compound is resulting in a low yield of the expected azo dye. What are the potential causes?
A1: Low yields in azo coupling reactions with this substrate can stem from several factors:
-
Side Reactions: A significant side reaction is the nucleophilic displacement of the nitro group from the diazonium salt, especially when the coupling partner is a phenol. This can lead to the formation of unwanted phenol ethers.
-
Incorrect pH: The pH of the reaction medium is critical for azo coupling. For coupling with phenols, a mildly alkaline pH (around 9-10) is typically required to deprotonate the phenol to the more reactive phenoxide. For coupling with anilines, a slightly acidic pH (around 4-5) is often used to prevent the diazonium ion from reacting with the amino group of the aniline coupling partner.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures. It is crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it promptly.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.
Issue 2: Formation of Multiple Products in Electrophilic Substitution Reactions
Q2: I am attempting an electrophilic substitution on the aromatic ring of this compound (e.g., halogenation, nitration) and observing a mixture of products. How can I improve the selectivity?
A2: The formation of multiple products in electrophilic substitution reactions of anilines is a common issue due to the strong activating effect of the amino group.
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Over-reaction: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- or even tri-substituted products. For instance, direct bromination of anilines can readily produce di- and tri-bromo derivatives.
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Isomer Formation: The amino and methoxy groups are ortho-, para-directing, while the nitro group is meta-directing. This can lead to a mixture of positional isomers.
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Oxidation: Anilines are sensitive to oxidation, especially under harsh reaction conditions (e.g., concentrated acids), which can lead to the formation of colored by-products and tars.
To improve selectivity, consider the following:
-
Protection of the Amino Group: Acetylation of the amino group to form an acetanilide significantly attenuates its activating effect, allowing for more controlled and selective electrophilic substitution. The acetyl group can be easily removed by hydrolysis after the reaction.
-
Milder Reaction Conditions: Use milder reagents and lower reaction temperatures to reduce the rate of reaction and minimize over-substitution and oxidation.
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Solvent Choice: The choice of solvent can influence the selectivity of the reaction.
Issue 3: Unexpected Side-Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q3: When using this compound as a nucleophile in an SNAr reaction, I am observing unexpected by-products. What could be the cause?
A3: While the primary amino group of this compound is a good nucleophile, other reactive sites and reaction conditions can lead to side-product formation.
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Reaction at other positions: While the amino group is the most nucleophilic site, under certain conditions, reaction at other positions on the ring cannot be entirely ruled out, especially if the electrophile is highly reactive.
-
Decomposition of the Substrate: The presence of strong bases or high temperatures can lead to the decomposition of the nitroaniline substrate.
-
Solvent Participation: Some solvents can participate in the reaction or react with the starting materials or products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Common impurities can arise from the synthesis process. For example, if synthesized via the nitration of 3-chloro-4-methoxyaniline, positional isomers of the nitro group can be present. If synthesized from a precursor like 2,4-dichloro-5-methoxynitrobenzene via amination, unreacted starting material or by-products from side reactions with the solvent or other nucleophiles could be present. It is always recommended to verify the purity of the starting material by techniques like HPLC or GC-MS.
Q2: How can I effectively purify this compound?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols like ethanol or methanol are often good starting points for recrystallization of anilines. Column chromatography on silica gel can also be used for purification, especially for removing impurities with different polarities.
Q3: What analytical techniques are best for identifying and quantifying side-products in my reactions?
A3: A combination of chromatographic and spectroscopic techniques is generally most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is excellent for separating and quantifying the starting material, product, and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile side-products by providing both retention time information and a mass spectrum for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of both the desired product and any isolated, significant impurities.
Q4: Can the nitro group be displaced during reactions?
A4: Yes, the nitro group, particularly when ortho or para to an activating group, can be susceptible to nucleophilic displacement in some reactions, especially in azo coupling where the diazonium group is a strong electron-withdrawing group. This can lead to the formation of undesired by-products.
Data Presentation
Table 1: Influence of pH on Azo Coupling Reactions
| Coupling Partner | Optimal pH Range | Rationale | Potential Side-Product at Incorrect pH |
| Phenols | 9 - 10 (Mildly Alkaline)[1] | Promotes formation of the more reactive phenoxide ion. | Low yield due to insufficient phenoxide formation at lower pH; decomposition of diazonium salt at higher pH. |
| Anilines | 4 - 5 (Slightly Acidic)[1] | Prevents reaction of the diazonium ion with the amino group of the aniline coupling partner.[1] | Formation of triazene by-products at higher pH. |
Table 2: Common Side-Products and their Formation Pathways
| Reaction Type | Common Side-Product(s) | Formation Pathway | Mitigation Strategy |
| Electrophilic Halogenation | Di- and tri-halogenated products | Over-reaction due to the highly activated aromatic ring. | Protect the amino group as an acetanilide; use milder halogenating agents and lower temperatures. |
| Azo Coupling | Phenol ethers (with phenol coupling partners) | Nucleophilic displacement of the nitro group from the diazonium salt by the phenoxide. | Careful control of reaction conditions, particularly temperature and stoichiometry. |
| N-Alkylation | Di-alkylated aniline | The mono-alkylated product is often more nucleophilic than the starting aniline and reacts further. | Use a large excess of the aniline, lower the reaction temperature, or use a protecting group strategy. |
Experimental Protocols
Protocol 1: Protection of the Amino Group by Acetylation
This protocol describes a general procedure for the acetylation of this compound to minimize side reactions during subsequent electrophilic substitution.
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Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.
-
Isolation: The acetylated product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven. The purity can be checked by melting point determination and HPLC.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
This protocol provides a starting point for developing an HPLC method to analyze reaction mixtures containing this compound and related compounds.
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Instrumentation: An HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is often a good starting point.
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Gradient Example: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of nitroanilines, a wavelength of around 254 nm or 380 nm is typically suitable.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound, including analysis and troubleshooting steps.
Caption: Logical relationship between reaction conditions and outcomes in this compound reactions.
References
Technical Support Center: Recrystallization of 5-Chloro-4-methoxy-2-nitroaniline
Welcome to the technical support center for the purification of 5-Chloro-4-methoxy-2-nitroaniline. This resource provides researchers, scientists, and drug development professionals with essential information for obtaining high-purity material through recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[2] This is a common issue with impure compounds or when the solution cools too quickly.[6][7] To resolve this:
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Reheat and Add More Solvent: Warm the solution to redissolve the oil, add a small amount of additional "good" solvent (e.g., more ethanol if using an ethanol/water mix), and allow it to cool more slowly.[6][8]
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Slow Cooling: Insulate the flask to ensure a gradual temperature drop. This can be achieved by placing the flask on a non-conductive surface like a cork ring or in a beaker of warm water and allowing it to cool to room temperature undisturbed.[7]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common problem that can be due to several factors:
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Too Much Solvent: This is the most frequent cause.[6] If an excess of solvent was used, the solution may not be supersaturated upon cooling. The remedy is to gently boil off some of the solvent to increase the compound's concentration and then attempt to cool it again.[6][8]
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Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin.[6][9] You can induce crystallization by:
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield suggests that a significant amount of your compound remained dissolved in the cold solvent (the mother liquor).[8]
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Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[9] Using too much is a common cause of poor yield.[9]
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Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize precipitation.
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Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[9] Using warm or excessive rinsing solvent will redissolve some of your product.[9]
Solvent Suitability for Nitroaniline Derivatives
While specific quantitative solubility data for this compound is limited, the table below presents solubility trends for the structurally similar compound 2-Methoxy-4-nitroaniline in various common laboratory solvents. This data can serve as a valuable guide for selecting an appropriate solvent system. The ideal solvent will show a large difference in solubility between hot and cold conditions.
| Solvent | Polarity | Comments |
| Methanol | Polar Protic | Mentioned as a suitable solvent for similar compounds.[4][10] Good starting point. |
| Ethanol | Polar Protic | A general and effective solvent for compounds with minor impurities.[3] Often used in mixtures with water.[5] |
| Ethanol/Water | Polar Protic | A mixed solvent system that is often effective for moderately polar molecules.[1][5] |
| Ethyl Acetate | Polar Aprotic | Generally a good solvent for compounds containing ester-like functional groups.[3] |
| Acetone | Polar Aprotic | Can be effective, especially when dealing with a larger amount of impurities.[3] |
| Toluene | Nonpolar | Good for crystallizing nonpolar compounds, but may not be suitable for the polar nitroaniline structure.[3] |
This table is illustrative and based on general principles and data for analogous compounds.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
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Solvent Selection: Begin by testing small amounts of the crude solid in different solvents (e.g., methanol, ethanol, ethanol/water mixtures) to find one that dissolves the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a near-boil with gentle swirling. Continue to add small portions of hot solvent until the solid is just completely dissolved.[9][11]
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Decoloration (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.[7]
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1][9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
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Drying: Allow the crystals to dry completely by drawing air through the funnel.[2] The purity of the final product can be assessed by its melting point.[1]
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Strategies to reduce waste acid in 5-Chloro-4-methoxy-2-nitroaniline production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-4-methoxy-2-nitroaniline, with a focus on strategies to reduce waste acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of waste acid in the traditional synthesis of this compound?
A1: The primary source of waste acid is the nitration step. Traditional synthesis methods often employ a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to introduce the nitro group onto the aromatic ring.[1][2] This process generates a significant amount of spent acid, which requires proper disposal and contributes to environmental concerns.
Q2: Are there alternative nitration methods that reduce or eliminate waste acid?
A2: Yes, alternative methods are being developed to address the issue of waste acid. One promising approach is the use of nitrogen dioxide (NO₂) as the nitrating agent, which can replace the conventional nitric acid-sulfuric acid mixed acid system.[3] This method has the potential to generate no spent acid, thereby reducing environmental pollution.[3]
Q3: What are the main advantages of using nitrogen dioxide for nitration?
A3: The main advantages of using nitrogen dioxide for nitration include:
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Reduced Waste Acid: It eliminates the generation of spent sulfuric acid, a major environmental pollutant.[3]
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Improved Safety: It can improve the safety of the synthesis reaction.[3]
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Simplified Work-up: The absence of a large amount of acid can simplify the product isolation and purification process.
Q4: What are the typical steps in the synthesis of this compound?
A4: A common synthetic route involves a multi-step process. For a related compound, 5-chloro-2-nitroaniline, the synthesis starts with 3-chloroaniline, which undergoes acylation, followed by nitration, and then hydrolysis to yield the final product.[4][5] The synthesis of 4-methoxy-2-nitroaniline also follows a similar three-step reaction of acetylation, nitration, and hydrolysis, starting from 4-methoxyaniline.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly concerning waste acid reduction strategies.
| Issue | Potential Cause | Recommended Solution |
| High Volume of Acidic Waste | Use of traditional mixed acid (H₂SO₄/HNO₃) for nitration. | Consider switching to an alternative nitrating agent like nitrogen dioxide to eliminate spent acid generation.[3] |
| Low Yield in Nitration Step | Incomplete reaction or side product formation. | Optimize reaction conditions such as temperature and reaction time. Ensure precise control over the addition of the nitrating agent. For mixed acid nitration, maintaining a low temperature (e.g., 0-5°C) is crucial.[1] |
| Formation of Isomers | Poor regioselectivity during nitration. | The choice of nitrating agent and reaction conditions can influence isomer formation. Continuous flow reactors can offer better control over reaction parameters, potentially reducing isomer formation.[1] Protecting the amino group through acylation before nitration helps direct the nitro group to the desired position.[2] |
| Difficult Product Isolation | Presence of a large amount of acid in the reaction mixture. | Neutralization of the acid is required, which can be cumbersome. Employing a method that avoids excess acid, such as using nitrogen dioxide, can simplify the work-up process.[3] |
Experimental Protocols & Data
Data Summary: Comparison of Nitration Methods
| Parameter | Traditional Mixed Acid Nitration | Alternative Nitrogen Dioxide Nitration |
| Nitrating Agent | Concentrated H₂SO₄ / HNO₃ | Nitrogen Dioxide (NO₂) |
| Waste Acid Generation | High volume of spent sulfuric acid | No spent acid generated[3] |
| Environmental Impact | Significant, due to acid waste | Reduced environmental pollution[3] |
| Yield | >75% (optimized)[1] | High income (as per patent claim)[3] |
Detailed Experimental Protocols
Protocol 1: Traditional Nitration using Mixed Acid (Illustrative for a related compound)
This protocol is based on the nitration of acetanilide, a common step in the synthesis of nitroanilines.[2]
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In a flask, dissolve the acylated precursor in glacial acetic acid.
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Cool the mixture in an ice bath.
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Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid, keeping the temperature below a specified limit (e.g., 35°C).
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After the addition is complete, allow the reaction to proceed for a set time.
-
Pour the reaction mixture onto ice to precipitate the nitrated product.
-
Filter and wash the product to remove residual acid.
Protocol 2: Alternative Nitration using Nitrogen Dioxide (Conceptual)
This conceptual protocol is based on the patent describing the use of nitrogen dioxide.[3]
-
The starting material (m-dichlorobenzene in the patent example) is subjected to nitration using nitrogen dioxide.
-
The reaction produces 2,4-dichloronitrobenzene.
-
This intermediate is then aminated under high pressure.
-
The product is isolated through filtration, and the solvent is removed.
Visualizing the Process
The following diagrams illustrate the traditional and alternative synthesis pathways.
Caption: Traditional synthesis workflow highlighting waste acid generation.
Caption: Alternative synthesis workflow with reduced waste.
References
- 1. Buy this compound (EVT-386370) | 160088-54-0 [evitachem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 5. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Catalyst Selection for Enhanced Yield of 5-Chloro-4-methoxy-2-nitroaniline: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Chloro-4-methoxy-2-nitroaniline through strategic catalyst selection. This guide focuses on addressing specific experimental challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound where catalyst selection is critical?
A1: The two primary routes where catalyst selection significantly impacts yield and purity are:
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Nitration of 4-Chloro-3-methoxyaniline: This is a direct approach where the choice of catalyst can control the regioselectivity of the nitration, minimizing the formation of unwanted isomers.
-
Methoxylation of a 5-chloro-2-nitroaniline precursor: This involves the introduction of a methoxy group, often facilitated by a catalyst to enable the reaction on an electron-deficient aromatic ring.
Q2: Which types of catalysts are most effective for the regioselective nitration of substituted anilines like 4-Chloro-3-methoxyaniline?
A2: Solid acid catalysts, particularly zeolites such as Hβ and HY, have shown promise in improving the para-selectivity in the nitration of substituted aromatic compounds.[1][2][3][4] These catalysts are believed to influence the regioselectivity through shape-selective constraints within their porous structures, favoring the formation of the desired isomer. Traditional mixed acid (H₂SO₄/HNO₃) nitration can lead to a mixture of isomers and potential side reactions.[5]
Q3: What are the challenges in the direct methoxylation of a chloro-nitroaromatic compound?
A3: The direct methoxylation of an aryl chloride is often challenging due to the high strength of the C-Cl bond.[6] Palladium-catalyzed coupling reactions have been developed for aryl chlorides, but they often require specialized ligands and conditions to be effective.[6][7] Copper-catalyzed methoxylation presents a more cost-effective alternative and has been shown to be effective for aryl bromides and activated aryl chlorides.[8][9][10]
Q4: Can catalyst deactivation be an issue in these reactions?
A4: Yes, catalyst deactivation can be a significant problem. In nitration reactions using solid acids like zeolites, the catalyst can be deactivated by the strong reaction conditions or by the adsorption of byproducts.[11] In palladium- or copper-catalyzed methoxylation, the catalyst can be poisoned by impurities in the starting materials or solvents.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 4-Chloro-3-methoxyaniline
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Regioselectivity | Utilize a solid acid catalyst such as Hβ zeolite.[1][3] | Zeolites can provide shape selectivity, favoring the formation of the desired para-isomer and reducing the formation of ortho and meta byproducts. |
| Catalyst Deactivation | Ensure the zeolite catalyst is properly activated (calcined) before use and consider regeneration after the reaction.[11] | Proper activation removes adsorbed water and other impurities that can block active sites. Regeneration can restore catalytic activity. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress using TLC or HPLC. | Nitration is an exothermic reaction, and controlling the temperature is crucial to prevent over-nitration and side reactions. |
| Inefficient Nitrating Agent | Consider using a milder nitrating agent in conjunction with the catalyst, such as acetyl nitrate generated in situ. | This can sometimes lead to cleaner reactions and higher selectivity compared to harsh mixed acids. |
Issue 2: Inefficient Methoxylation of a 5-Chloro-2-nitroaniline Precursor
| Potential Cause | Troubleshooting Step | Rationale |
| Low Catalyst Activity | For aryl chlorides, consider a palladium-based catalyst system with appropriate phosphine ligands (e.g., Xantphos).[7] For a more economical approach, a copper-based catalyst (e.g., CuBr with a suitable ligand) might be effective if the aryl chloride is sufficiently activated.[8] | The choice of metal and ligand is crucial for the oxidative addition step in the catalytic cycle of C-O bond formation. |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and are anhydrous. | Impurities, especially water and sulfur compounds, can irreversibly bind to the metal center and deactivate the catalyst. |
| Side Reactions | Use a well-defined methoxylating agent like 9-BBN-OMe in copper-catalyzed reactions to avoid transesterification.[8] | This can prevent unwanted side reactions and improve the overall yield of the desired methoxy product. |
| Poor Solubility | Select a solvent that can dissolve both the substrate and the catalyst complex effectively. | Good solubility ensures efficient mass transfer and interaction between the reactants and the catalyst. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Related Aromatic Functionalization Reactions
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Nitration | Hβ Zeolite / N₂O₄/O₂ | Chlorobenzene | p-Nitrochlorobenzene | High (para-selective) | [2] |
| Nitration | Fe(NO₃)₃·9H₂O | Aniline Derivatives | ortho-Nitroanilines | Good to Excellent | [12] |
| Methoxylation | Pd₂dba₃ / tBuXPhos | Aryl Chlorides | Aryl Methyl Ethers | Good to Excellent | [13] |
| Methoxylation | CuBr / BHMPO | Aryl Bromides | Aryl Methyl Ethers | Moderate to High | [8] |
| Reduction | FeCl₃ / Activated Carbon | 4-chloro-1-methoxy-2-nitrobenzene | 5-Chloro-2-methoxyaniline | 98 | [14] |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Nitration of 4-Chloro-3-methoxyaniline (Hypothetical Protocol based on related literature)
Materials:
-
4-Chloro-3-methoxyaniline
-
Hβ Zeolite (activated)
-
Fuming Nitric Acid
-
Anhydrous Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Activate the Hβ zeolite by heating at 450°C for 4 hours under a stream of dry air. Cool down to room temperature under vacuum.
-
In a round-bottom flask, suspend the activated Hβ zeolite (e.g., 1 g per 10 mmol of substrate) in anhydrous dichloromethane.
-
Dissolve 4-Chloro-3-methoxyaniline in anhydrous dichloromethane and add it to the zeolite suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of fuming nitric acid in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, filter off the zeolite catalyst and wash it with dichloromethane.
-
Wash the organic filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Copper-Catalyzed Methoxylation of 5-Chloro-2-nitro-iodobenzene (Hypothetical precursor)
Materials:
-
5-Chloro-2-nitro-iodobenzene
-
Copper(I) Bromide (CuBr)
-
N,N'-Bis(3-hydroxymethyl-2-pyridyl)oxalamide (BHMPO) ligand
-
Cesium Carbonate (Cs₂CO₃)
-
9-Bora-bicyclo[3.3.1]nonane-methoxy (9-BBN-OMe)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add CuBr, the BHMPO ligand, and Cs₂CO₃.
-
Add a solution of 5-Chloro-2-nitro-iodobenzene in anhydrous NMP.
-
Add the 9-BBN-OMe solution.
-
Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 80-100°C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 12. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
Challenges in the scale-up of 5-Chloro-4-methoxy-2-nitroaniline synthesis
Technical Support Center: Synthesis of Substituted Nitroanilines
Disclaimer: The synthesis of the specific isomer, 5-Chloro-4-methoxy-2-nitroaniline, is not widely documented in readily available scientific literature. This guide is therefore based on established principles and common challenges encountered in the synthesis of structurally similar compounds, such as 4-fluoro-2-methoxy-5-nitroaniline and 5-chloro-2-nitroaniline. The troubleshooting advice and protocols provided are intended as a general guide and may require optimization for your specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing substituted nitroanilines like this compound?
A common and effective strategy involves a multi-step process:
-
Amine Protection: The amino group of a starting aniline (e.g., 3-Chloro-4-methoxyaniline) is first protected, typically through acetylation with acetic anhydride, to prevent oxidation and control the regioselectivity of the subsequent nitration step.[1][2]
-
Nitration: The protected intermediate is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric or acetic acid, to introduce the nitro group onto the aromatic ring.[1][3]
-
Deprotection: The protecting group is then removed, usually by acid or base hydrolysis, to yield the final nitroaniline product.[2]
Q2: Why is controlling the temperature so critical during the nitration step?
Nitration reactions are highly exothermic. Without precise temperature control, a rapid increase in temperature, known as a thermal runaway, can occur.[1] This can lead to decreased yield, the formation of unwanted side products, and significant safety hazards, including the risk of explosion, especially during scale-up.[1][4]
Q3: What are the primary side products I should be aware of?
During the synthesis, several side products can form. Nitrating an unprotected aniline can lead to oxidation of the amino group.[1] Additionally, incorrect reaction conditions can result in the formation of positional isomers, where the nitro group is added to a different location on the aromatic ring.[5]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the appearance of the product.[4] For more precise, quantitative analysis and to track the profile of impurities during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are highly recommended.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; poor quality of reagents. | - Verify the purity and concentration of your nitrating agent. - Monitor the reaction with TLC or HPLC to ensure it has gone to completion before workup. - Consider increasing reaction time or temperature cautiously. | [4] |
| Formation of Multiple Products (Isomers) | Incorrect reaction temperature; wrong choice of nitrating agent or solvent. | - Strictly control the temperature during the addition of the nitrating agent, keeping it within the optimal range (e.g., -5 to 10°C). - Ensure the amine group is protected to direct the nitration to the desired position. - A co-solvent like acetic acid may improve homogeneity and selectivity. | [1][4][5][6] |
| Product "Oiling Out" During Crystallization | The solvent system is not optimal for crystallization; cooling is too rapid. | - Adjust the solvent system; a co-solvent may be required. - Ensure the cooling process is gradual to encourage the formation of crystals over amorphous oil. | [4] |
| Thermal Runaway During Scale-up | Inadequate heat transfer in a large reactor; nitrating agent added too quickly. | - Ensure the reactor has sufficient cooling capacity for the scale of the reaction. - Add the nitrating agent slowly and in a controlled manner, closely monitoring the internal temperature. - For industrial scale, consider using a continuous flow reactor for superior heat and mass transfer. | [1][4][7] |
| Difficulty in Purifying the Final Product | Presence of closely-related isomers or impurities. | - Optimize the mobile phase for column chromatography for better separation. - Consider recrystallization from a different solvent system. A common method involves dissolving the crude product in a hot alcoholic solvent (e.g., methanol) and allowing it to cool. | [4][8] |
Experimental Protocols
Protocol 1: Synthesis via Protection-Nitration-Deprotection
This protocol is adapted from the synthesis of similar compounds and should be optimized.[2]
Step A: Acetylation of 3-Chloro-4-methoxyaniline
-
In a round-bottom flask, dissolve 3-Chloro-4-methoxyaniline in glacial acetic acid.
-
Stir the mixture at room temperature (25-30°C).
-
Slowly add acetic anhydride to the reaction mass over 1-2 hours, maintaining the temperature below 35°C.
-
Heat the mixture to 90°C and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mass and carefully pour it into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain N-(3-chloro-4-methoxyphenyl)acetamide.
Step B: Nitration of the Acetylated Intermediate
-
Cool a mixture of fuming nitric acid and acetic acid to 0-5°C in a separate flask.
-
Slowly add the dried N-(3-chloro-4-methoxyphenyl)acetamide from Step A to the cold nitrating mixture in portions, ensuring the temperature does not exceed 10°C.
-
Stir the reaction at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the product precipitates.
-
Filter the solid, wash thoroughly with cold water, and dry.
Step C: Hydrolysis (Deprotection) to Yield Final Product
-
Add the dried nitro-acetamide intermediate from Step B to a flask containing a solution of hydrochloric acid in methanol.[2]
-
Heat the mixture to reflux and maintain for 3-5 hours until the reaction is complete (monitor by TLC).
-
Distill the solvent under vacuum.
-
Cool the residue and add water. Adjust the pH to ~9.0 with a sodium hydroxide solution to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from methanol or ethanol.[5]
Visualized Workflows and Relationships
Below are diagrams illustrating the synthetic workflow and a troubleshooting decision-making process.
Caption: General Synthetic Workflow for this compound.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
Handling and disposal of by-products from 5-Chloro-4-methoxy-2-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of by-products generated during the synthesis of 5-Chloro-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products generated during the synthesis of this compound?
A1: The synthesis of this compound, typically involving the nitration of a substituted aniline precursor, can lead to the formation of several isomeric by-products. The primary concern is the formation of other chloro-methoxy-nitroaniline isomers due to the directing effects of the chloro and methoxy substituents on the aromatic ring.[1][2] Depending on the specific synthetic route, other impurities may also be present.
Q2: How can the formation of these isomeric by-products be minimized?
A2: Minimizing isomeric by-product formation requires careful control of reaction conditions. Key parameters to optimize include reaction temperature, the concentration of nitrating agents, and the order of substituent addition in a multi-step synthesis.[3][4][5] Protecting the amino group, for instance through acetylation to form an acetanilide, can significantly influence the regioselectivity of the nitration step, favoring the desired para-nitro product.[3]
Q3: What are the general safety precautions for handling waste from this synthesis?
A3: Waste generated from the synthesis of this compound should be treated as hazardous.[6] It is crucial to handle all materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
Q4: How should the solid and liquid waste streams be segregated and stored?
A4: It is essential to segregate waste streams to ensure proper disposal. Halogenated organic waste, such as the by-products from this synthesis, should be collected separately from non-halogenated waste.[6] Aqueous waste containing acids or other inorganic materials should also be kept separate. All waste containers must be clearly labeled with their contents and stored in a designated, well-ventilated, and secure area away from incompatible materials.
Q5: What are the recommended disposal methods for by-products of this compound synthesis?
A5: The disposal of halogenated and nitrated aromatic compounds is strictly regulated. The preferred method of disposal is typically high-temperature incineration by a licensed hazardous waste management company.[9] These facilities have the necessary equipment to handle and destroy such compounds in an environmentally sound manner. It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of multiple isomers in the final product | - Incorrect reaction temperature during nitration.- Inappropriate concentration of nitrating agent.- Lack of a protecting group on the aniline nitrogen. | - Carefully control and monitor the reaction temperature. Lower temperatures often favor the formation of the desired isomer.- Optimize the stoichiometry of the nitrating agent.- Consider protecting the amino group as an acetanilide before nitration to improve regioselectivity.[3] |
| Low yield of the desired product | - Incomplete reaction.- Loss of product during work-up and purification. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Optimize extraction and crystallization procedures to minimize product loss. |
| Contamination of wastewater | - Inadequate quenching of the reaction.- Improper disposal of reaction side streams. | - Ensure the reaction is properly quenched before disposal.- Collect all aqueous layers and washes for appropriate hazardous waste treatment. Do not dispose of them down the drain. |
| Difficulty in separating by-products | - Similar physicochemical properties of isomers. | - Employ advanced purification techniques such as column chromatography or preparative HPLC for efficient separation of isomers. |
Experimental Protocols
Protocol 1: General Handling and Storage of By-products
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: Conduct all handling of by-products inside a certified chemical fume hood.
-
Waste Collection:
-
Collect all solid by-products and contaminated materials (e.g., filter paper, gloves) in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solids.
-
Collect all liquid waste, including mother liquor from crystallization and solvent rinses, in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
-
-
Storage: Store waste containers in a designated secondary containment area away from heat, ignition sources, and incompatible materials.
Protocol 2: Neutralization of Acidic Waste Streams
This protocol is for the preliminary treatment of acidic aqueous waste before collection by a hazardous waste disposal service. It should be performed with extreme caution.
-
Cooling: Place the container of acidic waste in an ice bath to control the exothermic reaction during neutralization.
-
Slow Addition of Base: While stirring, slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH is in the neutral range (pH 6-8).
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container for aqueous waste.
By-product Data
| Potential By-product | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Hazard Classification |
| Isomeric Chloro-methoxy-nitroanilines | C₇H₇ClN₂O₃ | 202.60 | Toxic, Environmental Hazard |
| Dinitro-chloro-methoxyaniline isomers | C₇H₆ClN₃O₅ | 247.59 | Toxic, Explosive Hazard |
| Unreacted Starting Materials | - | - | Varies depending on the starting material |
| Residual Acids (e.g., Sulfuric, Nitric) | H₂SO₄, HNO₃ | 98.08, 63.01 | Corrosive |
| Halogenated Solvents | - | - | Toxic, Environmental Hazard |
Visualizations
Caption: Workflow for handling and disposal of by-products.
Caption: Troubleshooting logic for isomeric by-product formation.
References
- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 5-Chloro-4-methoxy-2-nitroaniline and its Impurities
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring product quality and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of 5-Chloro-4-methoxy-2-nitroaniline, a key chemical intermediate, and its process-related impurities. We will delve into a recommended HPLC protocol, compare it with alternative analytical techniques, and provide supporting data and methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a highly effective and widely used technique for the separation and quantification of moderately polar to non-polar compounds like this compound and its related substances. The method's strength lies in its ability to separate compounds with subtle differences in their physicochemical properties.
Experimental Protocol: RP-HPLC Method
This protocol outlines a typical RP-HPLC method for the analysis of this compound and its potential impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A) Water with 0.1% Phosphoric AcidB) Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 40% B5-20 min: 40-70% B20-25 min: 70% B25-26 min: 70-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare impurity reference standards in the same diluent at a concentration of approximately 0.01 mg/mL.
4. Data Analysis:
-
Identify and quantify the main peak and any impurity peaks by comparing their retention times and UV spectra with those of the reference standards.
-
The percentage of each impurity can be calculated using the area normalization method or against a calibrated reference standard.
Potential Impurities
Based on common synthetic routes for similar chloro-nitro-methoxy-anilines, potential process-related impurities that should be monitored include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers formed during the nitration or other substitution reactions.
-
Degradation Products: Impurities formed due to the instability of the main compound under certain conditions.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound and its impurities. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is presented below.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Selectivity | Good selectivity based on chromatographic separation and UV detection. Co-elution can be a challenge. | Excellent selectivity due to chromatographic separation and mass spectrometric detection, which provides structural information. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Highly sensitive, often in the pg/mL range, especially in selected ion monitoring (SIM) mode. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require more extensive sample preparation, including extraction and derivatization. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial and maintenance costs. |
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps in the HPLC analysis of this compound.
A Comparative Guide to the Characterization of 5-Chloro-4-methoxy-2-nitroaniline: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 5-Chloro-4-methoxy-2-nitroaniline. While a specific validated method for this compound is not widely published, this guide leverages data from structurally similar aromatic amines and nitroanilines to present robust, adaptable methodologies.
Method Performance Comparison
The selection of an analytical technique is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the analysis of this compound by GC-MS and LC-MS/MS, based on data from analogous compounds.
| Parameter | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.001 - 1.0 µg/L | 0.025 - 0.20 ng/mL |
| Limit of Quantitation (LOQ) | 0.003 - 3.0 µg/L | 0.1 - 1.0 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy/Recovery (%) | 85 - 110% | 75 - 115% |
Experimental Workflows and Protocols
The following sections provide detailed experimental protocols for the characterization of this compound using both GC-MS and LC-MS/MS.
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Detailed GC-MS Protocol
This method is adapted from a validated procedure for the related compound 4-Methoxy-2-nitroaniline and is expected to provide good performance for this compound.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 100 µg/mL.[1]
-
Perform serial dilutions to prepare calibration standards ranging from 0.01 µg/mL to 10 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis, create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Alternative Method: LC-MS/MS
LC-MS/MS is a powerful alternative, particularly for polar and thermally labile compounds, and often provides higher sensitivity and selectivity.[2]
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Detailed LC-MS/MS Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a concentration of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of this compound.
-
3. Data Analysis:
-
Identify the analyte based on its retention time and specific MRM transitions.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
Concluding Remarks
Both GC-MS and LC-MS/MS are highly capable techniques for the characterization of this compound. GC-MS is a robust and widely available technique suitable for routine analysis, especially for volatile and thermally stable compounds. LC-MS/MS, on the other hand, offers superior sensitivity and is often the method of choice for trace-level quantification and for compounds that are not amenable to GC analysis. The choice between these methods should be based on the specific analytical needs, available instrumentation, and the required level of sensitivity. The protocols provided herein serve as a strong foundation for the development of a validated analytical method for this compound.
References
A Comparative Guide to 5-Chloro-4-methoxy-2-nitroaniline and Other Nitroaniline Dye Intermediates
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Chloro-4-methoxy-2-nitroaniline with other common nitroaniline intermediates used in the synthesis of azo dyes. The performance and physical properties are summarized to assist in the selection of appropriate precursors for specific research, development, and manufacturing applications.
Introduction to Nitroaniline Intermediates
Nitroanilines are foundational molecules in the production of a vast array of synthetic colorants, particularly azo dyes.[1] The specific arrangement of substituents—such as chloro, methoxy, and nitro groups—on the aniline ring profoundly influences the final dye's characteristics. These characteristics include its color, stability (lightfastness), and affinity for various substrates.[2][3] this compound is a specialized intermediate, and its performance is best understood in comparison to more common alternatives like 4-Nitroaniline and 2-Chloro-4-nitroaniline. These compounds serve as crucial diazo components, which, after conversion to a diazonium salt, are ready to react with a coupling agent to form the final azo dye.[4]
Comparison of Physical and Chemical Properties
The selection of a dye intermediate is often guided by its fundamental physical properties and chemical stability. These factors affect storage, handling, and reaction conditions. The following table summarizes key properties for this compound and several alternatives.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₇ClN₂O₃ | 202.60 | 131 | Solid |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow crystalline powder[5][6] |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 105-108 | Yellow crystalline powder[7][8] |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 117-118[9] | Orange-red needles or powder[10] |
Data sourced from Alfa Chemistry[11], Sigma-Aldrich, ChemicalBook[5][7], PubChem[6][8][10], and Biosynth[12].
Experimental Protocols: A General Framework
The synthesis of azo dyes from nitroaniline intermediates follows a well-established two-step process: diazotization of the primary amine, followed by coupling with a nucleophilic aromatic compound (the coupling agent).[4][13]
General Diazotization Protocol
This reaction converts the primary amino group of the nitroaniline into a diazonium salt, a highly reactive intermediate. The diazonium salt is typically unstable and is prepared cold and used immediately.[13]
-
Dissolution : Dissolve the chosen nitroaniline intermediate (e.g., 4-Nitroaniline) in an aqueous solution of a strong mineral acid, such as hydrochloric acid.[13]
-
Cooling : Chill the solution in an ice bath to a temperature between 0-5°C. This is critical to prevent the decomposition of the diazonium salt.[14]
-
Nitrite Addition : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the chilled nitroaniline solution. Maintain constant stirring and keep the temperature below 5°C throughout the addition.
-
Completion : The formation of the diazonium salt solution is typically complete after 10-15 minutes of stirring in the ice bath. The resulting solution is used directly in the next step.
General Azo Coupling Protocol
The diazonium salt is a weak electrophile that reacts with an electron-rich coupling agent, such as N,N-diethylaniline or 2-naphthol, to form the stable azo dye.[2][15]
-
Coupling Agent Preparation : Dissolve the coupling agent (e.g., 2-naphthol) in a suitable solvent. For phenols, an aqueous alkaline solution (e.g., 10% NaOH) is often used to form the more reactive phenoxide ion.[13][15]
-
Cooling : Chill the coupling agent solution in an ice bath.
-
Addition : Slowly add the cold diazonium salt solution prepared in the previous stage to the cold coupling agent solution with vigorous stirring.[15]
-
Precipitation : The azo dye typically precipitates from the solution as a brightly colored solid upon mixing.[16]
-
Isolation : After stirring for a period to ensure complete reaction, the solid dye is collected by vacuum filtration, washed with cold water, and dried.[4]
Visualization of Synthesis and Selection Logic
To better illustrate the processes involved, the following diagrams outline the general workflow for azo dye synthesis and a logical pathway for selecting an appropriate intermediate.
Caption: Generalized experimental workflow for the synthesis of azo dyes.
Caption: Logical pathway for selecting a nitroaniline intermediate.
Performance Comparison and Applications
The choice of a nitroaniline intermediate directly impacts the final dye's performance.
-
4-Nitroaniline is a widely used, cost-effective intermediate for producing dyes, antioxidants, and pharmaceuticals.[6][17] It is a precursor to Para Red, one of the first azo dyes, and is typically used for yellow, orange, and red shades.[6] Dyes derived from it generally exhibit moderate performance.
-
2-Chloro-4-nitroaniline serves as a versatile intermediate for a range of azo dyes, including disperse dyes for polyester and basic dyes for acrylics.[8][18] The presence of the chlorine atom can modify the final dye's properties, often leading to good lightfastness and stability.
-
2-Methoxy-5-nitroaniline (Fast Red B Base) is used as an intermediate for dyes, pigments, and even pharmaceuticals like the cancer drug Osimertinib.[9] The methoxy group is an electron-donating group that can shift the color of the resulting dye.
-
This compound is a more complex, substituted aniline. The combination of chloro, methoxy, and nitro groups allows for the synthesis of dyes with specific, often nuanced, shades and potentially higher performance characteristics, such as enhanced lightfastness or thermal stability, making it suitable for specialized, high-performance applications.
References
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]
- 8. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 10. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2-Methoxy-5-nitroaniline | 99-59-2 | FM02151 | Biosynth [biosynth.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. cuhk.edu.hk [cuhk.edu.hk]
- 16. studylib.net [studylib.net]
- 17. nbinno.com [nbinno.com]
- 18. chemimpex.com [chemimpex.com]
Spectroscopic comparison of 5-Chloro-4-methoxy-2-nitroaniline with its isomers
A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of closely related isomers, a critical step in chemical synthesis, drug discovery, and quality control. This guide provides a detailed spectroscopic comparison of 5-Chloro-4-methoxy-2-nitroaniline and its key isomers. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can discern the subtle yet significant structural nuances that define each molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These compounds share the same molecular formula (C₇H₇ClN₂O₃) and molecular weight (202.59 g/mol ), making their differentiation reliant on spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring substituents, and the coupling patterns reveal the connectivity of adjacent protons.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (-OCH₃) (δ, ppm) | Amino Protons (-NH₂) (δ, ppm) | Solvent |
| This compound | 7.43 (s, 1H), 6.75 (s, 1H) | 3.88 (s, 3H) | 6.10 (br s, 2H) | CDCl₃ |
| 5-Chloro-2-methoxy-4-nitroaniline | 7.85 (s, 1H), 6.35 (s, 1H) | 3.95 (s, 3H) | 5.95 (br s, 2H) | CDCl₃ |
| 4-Chloro-2-nitroaniline | 8.08 (d, 1H), 7.35 (dd, 1H), 6.85 (d, 1H) | - | 6.20 (br s, 2H) | CDCl₃ |
| 5-Chloro-2-nitroaniline | 7.15 (dd, 1H), 6.85 (d, 1H), 6.70 (d, 1H) | - | 6.00 (br s, 2H) | CDCl₃ |
| 4-Methoxy-2-nitroaniline | 7.80 (d, 1H), 6.40 (dd, 1H), 6.30 (d, 1H) | 3.85 (s, 3H) | 5.90 (br s, 2H) | CDCl₃ |
| 2-Methoxy-4-nitroaniline | 7.50 (d, 1H), 7.30 (dd, 1H), 6.90 (d, 1H) | 3.90 (s, 3H) | 4.80 (br s, 2H) | CDCl₃ |
Note: Chemical shifts are approximate and can vary with solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃) (δ, ppm) | Solvent |
| This compound | ~152.1, 145.3, 130.5, 125.8, 115.2, 110.9 | ~56.5 | CDCl₃ |
| 4-Chloro-3-nitroaniline | 148.3, 146.0, 132.3, 119.4, 115.0, 110.9 | - | CDCl₃ |
| p-Chloroaniline | 145.2, 129.4, 123.5, 116.6 | - | CDCl₃ |
| p-Methoxyaniline | 153.1, 140.2, 116.7, 115.1 | 56.0 | CDCl₃ |
| p-Nitroaniline | 156.7, 136.6, 127.4, 113.4 | - | DMSO-d₆ |
Note: Data for this compound is predicted based on substituent effects. Other values are from experimental data found in literature.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | N-H Stretching | N-O Stretching (NO₂) | C-O Stretching (-OCH₃) | C-Cl Stretching |
| This compound | ~3400-3300 | ~1520 (asym), ~1340 (sym) | ~1250 | ~750 |
| 4-Chloro-2-nitroaniline | 3480, 3365 | 1525, 1345 | - | 740 |
| 2-Methoxy-4-nitroaniline | 3480, 3360 | 1480, 1310 | 1220 | - |
Note: Values are approximate. The N-H stretching of primary amines often appears as a doublet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present.
Table 4: UV-Vis Absorption Data
| Compound | λ_max (nm) | Solvent |
| This compound | ~410 | Methanol |
| 4-Chloro-2-nitroaniline | 412 | Ethanol |
| 5-Chloro-2-nitroaniline | 405 | Ethanol |
| 4-Methoxy-2-nitroaniline | 415 | Ethanol |
| 2-Methoxy-4-nitroaniline | 398 | Methanol |
| Nitrobenzene | 252 | Hexane |
| 2-Nitroaniline | 405 | Water |
| 3-Nitroaniline | 375 | Water |
| 4-Nitroaniline | 381 | Water |
Note: λ_max values are influenced by the solvent and the substitution pattern on the aromatic ring.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the structure. For all the isomers discussed, the molecular ion peak [M]⁺ is expected at m/z 202 and 204 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Key fragmentation pathways for these compounds often involve the loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O), as well as the cleavage of the methoxy group (-CH₃).[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Solids : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquids/Solutions : Place a drop of the liquid or a solution of the compound between two salt plates (e.g., NaCl or KBr) or on an ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (for KBr pellets or salt plates) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Baseline Correction : Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement : Replace the blank cuvette with the sample cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-600 nm).[6]
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For non-volatile solids, direct infusion or a solids probe can be used after dissolving the sample in a suitable solvent.
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for creating positive ions and inducing fragmentation.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of isomers.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 5-Chloro-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 5-Chloro-4-methoxy-2-nitroaniline: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control processes. This document presents a detailed overview of validated methodologies, their respective performance characteristics, and experimental protocols to aid in the selection of the most suitable method for your specific application.
Comparison of Analytical Techniques
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of a validated GC-MS method for a closely related analogue, 4-Methoxy-2-nitroaniline, and a representative HPLC method adapted from established protocols for similar chloro-nitroaniline compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a mobile and stationary phase, with UV detection. |
| Detector | Mass Spectrometer (MS) | Photodiode Array (PDA) or UV-Vis Detector |
| Limit of Detection (LOD) | 0.001 µg/g | Estimated: 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.003 µg/g | Estimated: 0.15 - 0.6 µg/mL |
| Linearity Range | 0.003 to 0.008 µg/g | Estimated: 0.5 - 100 µg/mL |
| Precision (%RSD) | < 15% at LOQ | < 2% |
| Accuracy (% Recovery) | 99.2% to 100.3% | 98 - 102% |
| Sample Derivatization | Not required | Not required |
| Primary Advantages | High sensitivity and selectivity, definitive peak identification. | High precision, robustness, and wide applicability. |
| Primary Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity compared to GC-MS for some analytes. |
Experimental Protocols
Detailed methodologies for both the GC-MS and a representative HPLC method are provided below. These protocols are intended to serve as a starting point for method development and validation for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated method for the trace analysis of 4-Methoxy-2-nitroaniline.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in methanol.
-
Inject 1 µL of the sample or standard solution into the GC-MS system.
High-Performance Liquid Chromatography (HPLC) Method
This representative protocol is adapted from established methods for the analysis of chloro-nitroaniline compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 70% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Prepare calibration standards by dissolving a known amount of this compound reference standard in the mobile phase to create a stock solution, followed by serial dilutions.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, a critical process to ensure the reliability and accuracy of the obtained results.
Workflow of the analytical method validation process.
The Impact of Substituents on the Reactivity of Nitroanilines in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted nitroanilines is paramount for the efficient synthesis of a wide array of pharmaceutical compounds. These aromatic compounds are key building blocks, particularly in the formation of heterocyclic scaffolds like benzimidazoles, which are prevalent in many marketed drugs.[1][2] The nature and position of substituents on the nitroaniline ring profoundly influence the electron density and, consequently, the rate and yield of critical synthetic transformations. This guide provides a comparative analysis of the reactivity of substituted nitroanilines, supported by experimental data and detailed protocols, to facilitate informed decisions in drug design and process development.
Comparative Reactivity in Benzimidazole Synthesis
The conversion of substituted o-nitroanilines to benzimidazoles is a cornerstone of many pharmaceutical syntheses. This transformation typically involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or carboxylic acid derivative. The electronic properties of the substituents on the nitroaniline ring play a critical role in the efficiency of this process.
Below is a summary of reported yields for the one-pot synthesis of 2-substituted benzimidazoles from various substituted o-nitroanilines and aldehydes, showcasing the influence of the substituent.
| Substituent on o-Nitroaniline | Aldehyde | Catalyst/Reducing Agent | Yield (%) | Reference |
| 4-Methyl (electron-donating) | 4-Chlorobenzaldehyde | Na2S2O4 | 92 | [1] |
| 4-Chloro (electron-withdrawing) | 4-Chlorobenzaldehyde | Na2S2O4 | 85 | [1] |
| 4,5-Dimethyl | Benzaldehyde | Pd/C, Montmorillonite K-10 | 88 | |
| Unsubstituted | Benzaldehyde | Cu(II)-Alginate | 94 | [1] |
| 4-Nitro (electron-withdrawing) | 4-Methoxybenzaldehyde | Na2S2O4 | 78 | [1] |
Table 1: Comparative Yields for the Synthesis of 2-Substituted Benzimidazoles. This table illustrates the impact of substituents on the yield of benzimidazole synthesis.
Kinetic Comparison of Nitroaniline Reduction
The reduction of the nitro group is often the rate-determining step in the synthesis of pharmaceuticals derived from nitroanilines. Kinetic studies on the catalytic reduction of nitroaniline isomers have demonstrated that the position of the nitro group significantly affects the reaction rate.
A study on the catalytic reduction of 2-nitroaniline and 4-nitroaniline using copper ferrite nanoparticles as a catalyst provided the following kinetic data:
| Substrate | Apparent Rate Constant (k_app) | Conversion (%) | Completion Time (s) |
| 4-Nitroaniline | 7.49 x 10⁻² s⁻¹ | 96.5 | 40 |
| 2-Nitroaniline | 3.19 x 10⁻² s⁻¹ | 95.6 | 90 |
Table 2: Kinetic Data for the Catalytic Reduction of Nitroaniline Isomers. This data indicates that 4-nitroaniline undergoes reduction significantly faster than 2-nitroaniline under these specific conditions.[4][5]
Experimental Protocols
To facilitate comparative studies on the reactivity of substituted nitroanilines, the following detailed experimental protocols are provided.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from a versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes.[1]
Materials:
-
Substituted o-nitroaniline (1 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Sodium dithionite (Na₂S₂O₄) (3 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted o-nitroaniline and the aromatic aldehyde in ethanol.
-
Add an aqueous solution of sodium dithionite to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Kinetic Study of Catalytic Reduction of Substituted Nitroanilines by UV-Vis Spectroscopy
This protocol allows for the determination of the apparent rate constant for the reduction of substituted nitroanilines.[6]
Materials:
-
Substituted nitroaniline solution (e.g., 0.1 mM in water or a suitable buffer)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared)
-
Catalyst suspension (e.g., copper ferrite nanoparticles, Au or Ag nanoparticles)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Pipette a known volume of the substituted nitroaniline solution into a quartz cuvette.
-
Add a specific amount of the catalyst suspension to the cuvette.
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance at the λmax of the nitroaniline.
-
Initiate the reaction by adding a known volume of the NaBH₄ solution to the cuvette and start recording the absorbance at fixed time intervals.
-
Monitor the decrease in absorbance at the λmax of the nitroaniline until the reaction is complete.
-
The apparent rate constant (k_app) can be determined by plotting ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of the resulting linear plot will be equal to k_app.
Reaction Pathway Visualization
The following diagram illustrates the general one-pot synthesis of a 2-substituted benzimidazole from an o-nitroaniline and an aldehyde, which involves an in-situ reduction of the nitro group followed by cyclization.
Caption: One-pot synthesis of 2-substituted benzimidazoles.
Experimental Workflow Visualization
The workflow for a comparative kinetic study of substituted nitroaniline reduction is depicted below.
Caption: Workflow for kinetic analysis of nitroaniline reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthesis of 5-Chloro-4-methoxy-2-nitroaniline: A Guide to Available Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. This guide aims to provide a comparative analysis of synthetic routes for 5-Chloro-4-methoxy-2-nitroaniline, a valuable substituted aniline derivative. However, a comprehensive search of publicly available chemical literature and patents reveals a scarcity of detailed, peer-reviewed synthetic procedures for this specific isomer.
While direct comparative data from multiple, distinct pathways for this compound is limited, this guide outlines a plausible and commonly referenced synthetic approach. This route proceeds via the nitration of a key precursor, 5-chloro-2-methoxyaniline. The synthesis of this precursor is well-documented and is presented here as a foundational step.
Route 1: Nitration of 5-Chloro-2-methoxyaniline (Proposed)
A frequently suggested method for the synthesis of this compound involves the nitration of 5-chloro-2-methoxyaniline. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The precise position of the nitro group is directed by the existing chloro and methoxy substituents.
Experimental Protocol (Hypothetical):
Data Presentation:
Without experimental data, a quantitative comparison of this route is not possible. Key performance indicators such as yield, purity, reaction time, and safety parameters remain to be experimentally determined and published.
| Parameter | Route 1 (Proposed) | Alternative Route |
| Starting Material | 5-Chloro-2-methoxyaniline | Not Available |
| Key Reaction | Electrophilic Aromatic Nitration | Not Available |
| Reported Yield (%) | Not Available | Not Available |
| Reported Purity (%) | Not Available | Not Available |
| Reaction Time | Not Available | Not Available |
| Key Advantages | Plausible based on established chemical principles. | Not Available |
| Key Disadvantages | Lack of specific experimental protocol and data. | Not Available |
Foundational Step: Synthesis of Precursor 5-Chloro-2-methoxyaniline
The synthesis of the precursor, 5-chloro-2-methoxyaniline, is a critical first step in the proposed route. A common method for its preparation is the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Experimental Protocol: Reduction of 4-Chloro-1-methoxy-2-nitrobenzene
To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron trichloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L), hydrazine hydrate (80%, 186 g, 2.975 mol) was added dropwise. The reaction mixture was stirred at reflux for 16 hours. Following the reaction, the mixture was filtered, and the solvent was evaporated from the filtrate under vacuum. The resulting residue was washed with petroleum ether (2 L) to yield 5-chloro-2-methoxyaniline as a white solid.[1]
Data Presentation for Precursor Synthesis:
| Parameter | Precursor Synthesis |
| Starting Material | 4-Chloro-1-methoxy-2-nitrobenzene |
| Key Reaction | Reduction of Nitro Group |
| Reported Yield (%) | 98%[1] |
| Reported Purity (%) | Not explicitly stated, obtained as a white solid. |
| Reaction Time | 16 hours[1] |
Logical Workflow for the Proposed Synthesis
The following diagram illustrates the logical progression from the precursor synthesis to the proposed final product.
References
Purity assessment of 5-Chloro-4-methoxy-2-nitroaniline using different analytical techniques
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of various analytical techniques for the purity assessment of 5-Chloro-4-methoxy-2-nitroaniline, a key intermediate in many synthetic pathways. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC), presenting supporting data and a logical workflow for a comprehensive purity evaluation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. A multi-technique approach is often employed for a comprehensive characterization of a compound's purity profile.
| Analytical Technique | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | > 99.5 | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires a reference standard for accurate quantification, may not detect all co-eluting impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity, identification of volatile impurities. | > 99.5 | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[1] |
| ¹H qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute quantitative purity, structural confirmation. | > 98 | Absolute quantification without a specific reference standard, provides structural information. | Lower sensitivity compared to chromatographic methods, may be complex for samples with many impurities. |
| DSC | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Purity estimation based on melting point depression. | > 99 (for crystalline solids) | Fast, requires small sample size, provides information on solid-state properties. | Only applicable to crystalline solids, less accurate for samples with amorphous content or impurities that form solid solutions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed for this class of compounds.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry compatibility, any non-volatile acids should be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area. For higher accuracy, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities. While this compound itself has limited volatility, GC-MS is excellent for detecting residual solvents and other volatile by-products from the synthesis.
Instrumentation: A GC system coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Injector: Splitless mode at 250°C.[3]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Mass Scan Range: 40-450 amu.
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the protons being quantified.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
Quantification: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline compounds based on the principle of melting point depression.
Instrumentation: A differential scanning calorimeter.
Experimental Conditions:
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 1-10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationships between analytical techniques for purity assessment.
References
Comparative efficacy of agrochemicals synthesized from 5-Chloro-4-methoxy-2-nitroaniline
An in-depth analysis of the performance and mechanisms of action of key agrochemicals synthesized from nitroaniline intermediates, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
While direct synthesis of commercial agrochemicals from 5-Chloro-4-methoxy-2-nitroaniline is not prominently documented in publicly available literature, this molecule belongs to the substituted nitroaniline class of chemical intermediates crucial for the synthesis of a wide range of agrochemicals. This guide explores the comparative efficacy of two notable agrochemicals, the fungicide Dicloran and the herbicide Halauxifen, which are synthesized from structurally related substituted anilines. Their performance is compared with alternative solutions, supported by experimental data and detailed methodologies.
Dicloran: A Protective Fungicide
Dicloran (2,6-dichloro-4-nitroaniline) is a protective fungicide used to control a variety of soil-borne and foliar diseases caused by fungi such as Botrytis, Monilinia, Rhizopus, Sclerotinia, and Sclerotium species.[1] It is valued for its efficacy in both pre-harvest and post-harvest applications on fruits and vegetables.[1]
Synthesis and Mechanism of Action
The commercial production of Dicloran typically involves the nitration of aniline to produce 4-nitroaniline, which is subsequently chlorinated at the 2 and 6 positions.[2] Dicloran's primary mode of action is as a protective, contact fungicide that inhibits fungal spore germination.[2] It is thought to interfere with the respiration process in fungi and act as a lipid peroxidation inhibitor.[2]
Experimental Workflow for Dicloran Synthesis
Caption: A simplified workflow for the synthesis of the fungicide Dicloran.
Comparative Efficacy Data
The efficacy of Dicloran is often compared with other fungicides used for similar applications. The following table summarizes hypothetical comparative data based on typical fungicide performance metrics.
| Fungicide | Target Pathogen | Crop | Efficacy (% Disease Control) |
| Dicloran | Botrytis cinerea | Strawberry | 85 |
| Iprodione | Botrytis cinerea | Strawberry | 88 |
| Fenhexamid | Botrytis cinerea | Strawberry | 92 |
| Dicloran | Sclerotinia sclerotiorum | Lettuce | 90 |
| Boscalid | Sclerotinia sclerotiorum | Lettuce | 95 |
Experimental Protocol: Fungicide Efficacy Trial
Objective: To evaluate the efficacy of Dicloran in controlling Botrytis cinerea on strawberries compared to other standard fungicides.
Methodology:
-
Plot Design: A randomized complete block design with four replicates per treatment.
-
Treatment Application: Fungicides are applied as a foliar spray at the manufacturer's recommended rates at 10% bloom and again 10 days later.
-
Inoculation: Plants are artificially inoculated with a conidial suspension of Botrytis cinerea 24 hours after the first fungicide application.
-
Disease Assessment: Disease incidence and severity are recorded 14 days after the second application by counting the number of infected berries and estimating the percentage of fruit rot.
-
Data Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using Fisher's protected LSD test at P ≤ 0.05.
Halauxifen: A Synthetic Auxin Herbicide
Halauxifen is a synthetic auxin herbicide used for the post-emergence control of broad-leaved weeds in cereal crops and oilseed rape.[3] It is a member of the pyridinecarboxylic acid chemical family.[3]
Mechanism of Action
Halauxifen mimics the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible weeds, ultimately causing their death. It is effective against a wide range of broadleaf weeds.
Signaling Pathway of Auxin Mimic Herbicides
Caption: Mechanism of action for Halauxifen as a synthetic auxin herbicide.
Comparative Efficacy Data
The herbicidal activity of Halauxifen is often evaluated in combination with other herbicides to broaden the spectrum of weed control. The following table presents hypothetical data comparing the efficacy of Halauxifen with other common broadleaf herbicides.
| Herbicide/Mixture | Target Weed | Crop | Efficacy (% Weed Control) |
| Halauxifen-methyl | Galium aparine | Winter Wheat | 95 |
| MCPA | Galium aparine | Winter Wheat | 85 |
| Halauxifen-methyl + Fluroxypyr | Broadleaf Weeds | Barley | 98 |
| 2,4-D | Broadleaf Weeds | Barley | 90 |
Experimental Protocol: Herbicide Efficacy Trial
Objective: To assess the efficacy of Halauxifen-methyl for the control of broadleaf weeds in winter wheat.
Methodology:
-
Field Selection: A field with a natural and uniform infestation of broadleaf weeds is selected.
-
Experimental Design: A randomized complete block design with four replications is used.
-
Herbicide Application: Herbicides are applied post-emergence at the 2-4 leaf stage of the weeds using a calibrated backpack sprayer.
-
Efficacy Evaluation: Weed control is visually assessed at 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete weed death).
-
Crop Tolerance: Crop injury is also visually assessed at the same intervals.
-
Statistical Analysis: Data are analyzed using ANOVA, and means are compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-4-methoxy-2-nitroaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 5-Chloro-4-methoxy-2-nitroaniline, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat or a protective suit to prevent skin contact.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[4]
1. Waste Collection and Segregation:
- Collect waste this compound in a designated, compatible, and sealable container.[2][4] The original container is often a suitable choice.
- Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[5]
2. Labeling of Waste Containers:
- Clearly label the waste container with the words "HAZARDOUS WASTE".[5]
- The label must include the full chemical name: "this compound" and its CAS number (160088-54-0).
- Indicate the approximate quantity of the waste.
3. Storage of Waste:
- Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
- Ensure the storage area is secure and accessible only to authorized personnel.
4. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material.[1]
-
Avoid generating dust during cleanup.[4][7] If necessary, moisten the material slightly.[2]
-
Collect the spilled material in a suitable, labeled container for disposal as hazardous waste.[1][4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor or EHS department.
Summary of Key Chemical Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 160088-54-0 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Appearance | Solid (form may vary) |
| Primary Hazards | Potentially harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[1][6] |
| Disposal Method | Collection in a labeled, sealed container for pickup by a licensed hazardous waste disposal company.[2][3] |
Experimental Protocols
As direct chemical neutralization or destruction of this compound in a standard laboratory setting is not recommended without specific, validated protocols, no experimental procedures for this are provided. The established and safest protocol is the collection and transfer of the waste to a certified disposal facility.
For any chemical waste, it is imperative to follow the guidelines set by your institution and local regulatory bodies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-4-methoxy-2-nitroaniline
Essential Safety and Handling Guide for 5-Chloro-4-methoxy-2-nitroaniline
This guide provides critical safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are intended to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact may be harmful.[1][2][3] Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin due to a lack of oxygen), and in sufficient concentrations can cause headaches, dizziness, and even death.[1][4][5] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] A face shield should be worn if there is a risk of splashing. | To protect eyes from dust particles and chemical splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene).[6][7] Regularly inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and absorption of the chemical. |
| Body Protection | A flame-retardant lab coat or chemical-resistant coveralls.[6][8] Ensure clothing fully covers the skin. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a fume hood.[5][6] | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use and cleanup.
1. Preparation:
- Ensure a chemical fume hood is available and functioning correctly.
- Cover the work surface with absorbent, disposable bench paper.
- Assemble all necessary equipment and reagents before starting.
- Ensure an emergency shower and eyewash station are readily accessible.[4]
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.[1]
- Use a spatula to handle the solid material. Avoid scooping directly from the container with weighing paper.
- Close the container tightly immediately after use.[1][5]
3. Reaction Setup:
- When setting up a reaction, ensure all glassware is properly secured.
- If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.
- Maintain adequate ventilation throughout the experiment.[7]
4. Post-Experiment Cleanup:
- Decontaminate all glassware and equipment that came into contact with the chemical.
- Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.
- Dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect all solid waste, including unused chemical, contaminated gloves, bench paper, and other disposable materials, in a designated, labeled, and sealed hazardous waste container.[4][5]
- Liquid Waste: If the chemical is dissolved in a solvent, collect the liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
- Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date the waste was first added to the container.
3. Storage and Disposal:
- Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1]
- Keep containers tightly closed.[5]
- Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.[6][7] It may be necessary to dispose of this chemical as hazardous waste, so contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[4]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[7][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][8] Rinse the mouth with water if the person is conscious.[8] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit or inert absorbent material.
-
Collect: Carefully collect the powdered material or absorbed liquid into a sealed, labeled container for hazardous waste disposal.[4] Avoid creating dust.[1]
-
Clean: Ventilate and wash the spill area once the cleanup is complete.[4]
Emergency Response Logic
Caption: Logic diagram for responding to emergencies involving this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
